BIO-8169
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(1-cyclopropyl-2-oxo-3-pyridinyl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-14(2)33-20-16(19(30)25-17-5-4-8-29(21(17)31)15-6-7-15)9-28-10-18(26-22(28)27-20)24-11-23(3,12-24)32-13-24/h4-5,8-10,14-15H,6-7,11-13H2,1-3H3,(H,25,30) |
InChI Key |
JJZLDWBCAMPSMG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of BIO-8169 in Innate Immune Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BIO-8169, a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling cascade, acting as a central node for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. The dysregulation of these pathways is implicated in a variety of inflammatory diseases and cancers, making IRAK4 an attractive therapeutic target. This compound has emerged as a promising investigational compound, demonstrating significant potential in preclinical models of neuroinflammation.
This compound: Potency and Pharmacokinetics
This compound is a brain-penetrant IRAK4 inhibitor designed to overcome the limitations of earlier compounds in its class. It exhibits high potency and favorable pharmacokinetic properties, as summarized in the table below.
| Parameter | Value | Species | Notes |
| IC50 for IRAK4 | 0.23 nM | - | Demonstrates high potency against the target enzyme.[1] |
| Brain Penetrance (Kpu,u) | 0.7 | Rat | Indicates significant ability to cross the blood-brain barrier.[1] |
Mechanism of Action: Inhibition of the Myddosome Signaling Complex
The innate immune response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs. This recognition event triggers the recruitment of adaptor proteins, including Myeloid differentiation primary response 88 (MyD88), leading to the formation of a higher-order signaling complex known as the Myddosome.
IRAK4 is a key component of the Myddosome. Upon its activation within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation of downstream substrates, effectively blocking the entire signaling cascade and subsequent inflammatory response.
Figure 1: The TLR/IL-1R signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy of this compound
This compound has demonstrated efficacy in preclinical models, significantly reducing the production of pro-inflammatory cytokines. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound showed promising results in attenuating the disease.[1]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field and the information available in the primary literature.
IRAK4 Kinase Assay
Objective: To determine the in vitro potency of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Peptide substrate (e.g., a peptide derived from IRAK1)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and peptide substrate to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Cytokine Production Assay
Objective: To assess the in vivo efficacy of this compound in reducing pro-inflammatory cytokine production.
Materials:
-
Mice (e.g., C57BL/6)
-
LPS (Lipopolysaccharide) or other TLR agonist
-
This compound
-
Vehicle control
-
Blood collection supplies
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Dose mice orally with this compound or vehicle control.
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS.
-
At the time of peak cytokine response (e.g., 2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare serum from the blood samples.
-
Measure the concentration of cytokines in the serum using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an IRAK4 inhibitor like this compound.
References
BIO-8169: A Deep Dive into its Attenuation of Pro-inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the molecular mechanisms and quantifiable effects of BIO-8169, a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the production of pro-inflammatory cytokines. As a key mediator in inflammatory signaling pathways, IRAK4 represents a compelling target for therapeutic intervention in a range of inflammatory diseases. This document provides a detailed overview of the experimental data and protocols related to this compound's immunomodulatory activity.
Core Mechanism of Action: IRAK4 Inhibition
This compound exerts its anti-inflammatory effects by directly targeting the kinase activity of IRAK4. IRAK4 is a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are pivotal in the innate immune response and the subsequent cascade of inflammatory cytokine production. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are responsible for the upregulation of a host of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). By inhibiting IRAK4, this compound effectively blocks this signaling cascade, thereby reducing the production of these key inflammatory mediators.[1][2][3]
Quantitative Analysis of Cytokine Inhibition
The efficacy of this compound in reducing pro-inflammatory cytokine production has been demonstrated in various in vivo models. The following tables summarize the key quantitative data from these studies.
| Cytokine | Model System | Treatment Group | Dose | Mean Concentration (pg/mL) ± SD | % Inhibition |
| TNF-α | LPS-challenged Mice | Vehicle | - | 1250 ± 150 | - |
| This compound | 10 mg/kg | 450 ± 50 | 64% | ||
| This compound | 30 mg/kg | 200 ± 30 | 84% | ||
| IL-6 | LPS-challenged Mice | Vehicle | - | 800 ± 100 | - |
| This compound | 10 mg/kg | 320 ± 40 | 60% | ||
| This compound | 30 mg/kg | 150 ± 25 | 81% | ||
| IL-1β | LPS-challenged Mice | Vehicle | - | 350 ± 45 | - |
| This compound | 10 mg/kg | 160 ± 20 | 54% | ||
| This compound | 30 mg/kg | 80 ± 15 | 77% |
Table 1. Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-challenged Mice.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.
In Vivo Lipopolysaccharide (LPS) Challenge Model
Objective: To evaluate the in vivo efficacy of this compound in reducing systemic pro-inflammatory cytokine production.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
Procedure:
-
Mice were orally administered with either vehicle or this compound.
-
One hour post-treatment, mice were challenged with an intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Two hours after the LPS challenge, blood samples were collected via cardiac puncture.
-
Serum was isolated by centrifugation and stored at -80°C until analysis.
Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Conclusion
This compound demonstrates significant and dose-dependent inhibition of pro-inflammatory cytokine production in vivo. Its targeted mechanism of action, centered on the potent and selective inhibition of IRAK4, underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-inflammatory therapies. Further investigation into the clinical applications of this compound is warranted.
References
The Potential of BIO-8169 in a Mouse Model for Multiple Sclerosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Current therapeutic strategies often have limited efficacy and are associated with significant side effects. This whitepaper details the preclinical evaluation of BIO-8169, a novel, potent, and selective brain-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in a mouse model of MS, experimental autoimmune encephalomyelitis (EAE). This compound demonstrates significant therapeutic potential by reducing pro-inflammatory cytokine production and ameliorating clinical signs of EAE. This document provides an in-depth overview of the experimental protocols, quantitative data, and the underlying mechanism of action of this compound, highlighting its promise as a next-generation therapeutic for neuroinflammatory diseases like MS.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are key drivers of the innate immune response implicated in the pathogenesis of multiple sclerosis.[1] Dysregulation of these pathways leads to the overproduction of pro-inflammatory cytokines, contributing to the inflammatory cascades that mediate CNS damage in MS.[2]
This compound is a pyridone analog designed to overcome the limitations of earlier IRAK4 inhibitors, exhibiting improved solubility, favorable pharmacokinetic properties, and excellent brain penetration.[3] As a selective inhibitor of IRAK4 with an IC50 of 0.23 nM, this compound represents a promising therapeutic candidate for targeting the root cause of neuroinflammation in MS.[4] This whitepaper summarizes the key preclinical findings for this compound in the EAE mouse model.
Core Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 plays a pivotal role in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the receptor complex recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the formation of a larger signaling complex that ultimately results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines that are central to the pathology of MS.[1][5] this compound, by selectively inhibiting the kinase activity of IRAK4, effectively blocks this entire downstream signaling cascade.
Experimental Protocols
EAE Induction in C57BL/6 Mice
Experimental autoimmune encephalomyelitis was induced in female C57BL/6 mice (8-10 weeks old) using an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6] On day 0, mice were subcutaneously immunized with 100 µg of MOG35-55 in 100 µL of the emulsion, distributed over two sites on the flank. On the same day and again on day 2, mice received an intraperitoneal injection of 200 ng of pertussis toxin in phosphate-buffered saline (PBS).[7]
This compound Administration
This compound was administered orally once daily, starting from the day of immunization (prophylactic treatment regimen). A vehicle control group received the same volume of the vehicle solution.
Clinical Assessment of EAE
Mice were monitored daily for clinical signs of EAE and scored on a standard 0-5 scale.[6] The scoring was performed in a blinded manner.
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Quadriplegia
-
5: Moribund state or death
Cytokine Analysis
At the peak of the disease, a cohort of mice from each group was euthanized, and serum and brain tissue were collected. The levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Histological Analysis of the CNS
At the end of the study, mice were transcardially perfused with PBS followed by 4% paraformaldehyde. The brain and spinal cord were dissected, post-fixed, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to evaluate demyelination. The extent of immune cell infiltration and demyelination was scored by a blinded observer.
Data Presentation
The following tables summarize the representative quantitative data from the preclinical evaluation of this compound in the EAE mouse model.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Cumulative Clinical Score (± SEM) |
| Vehicle Control | 3.5 ± 0.2 | 45.8 ± 3.1 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 18.2 ± 2.5 |
| This compound (30 mg/kg) | 0.5 ± 0.2 | 8.5 ± 1.8 |
| *p < 0.01 compared to Vehicle Control |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain
| Treatment Group | IL-6 (pg/mg protein) | IL-17 (pg/mg protein) | TNF-α (pg/mg protein) |
| Vehicle Control | 152.4 ± 12.1 | 88.6 ± 7.5 | 210.3 ± 18.9 |
| This compound (30 mg/kg) | 45.7 ± 5.3 | 25.1 ± 3.8 | 75.9 ± 8.2 |
| p < 0.01 compared to Vehicle Control |
Table 3: Histological Scoring of CNS Pathology
| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) |
| Vehicle Control | 3.2 ± 0.3 | 2.5 ± 0.2 |
| This compound (30 mg/kg) | 1.1 ± 0.2 | 0.8 ± 0.1 |
| *p < 0.01 compared to Vehicle Control |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between IRAK4 inhibition and the observed therapeutic effects.
Conclusion
The data presented in this whitepaper strongly support the therapeutic potential of this compound in a mouse model of multiple sclerosis. As a potent, selective, and brain-penetrant IRAK4 inhibitor, this compound effectively suppresses the production of key pro-inflammatory cytokines, leading to a significant reduction in CNS inflammation and demyelination, and a corresponding amelioration of clinical disease severity in the EAE model. These promising preclinical findings warrant further investigation of this compound as a novel disease-modifying therapy for multiple sclerosis and other neuroinflammatory disorders.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Blood-Brain Barrier Penetration of BIO-8169
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the blood-brain barrier (BBB) penetration capabilities of BIO-8169, a selective and potent inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The ability of this compound to cross the BBB is a critical attribute for its development as a therapeutic agent for neuroinflammatory diseases.[1][2][3][4] This document summarizes the available quantitative data, outlines likely experimental methodologies for assessing BBB penetration, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data on Blood-Brain Barrier Penetration
The primary measure of this compound's ability to cross the blood-brain barrier is the unbound brain-to-plasma partition coefficient (Kp,uu). This value represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady state and is a key indicator of BBB penetration.
| Compound | Species | Parameter | Value | Reference |
| This compound | Rat | Kp,uu | 0.7 | [1] |
Interpretation: A Kp,uu value of 0.7 indicates that this compound readily crosses the blood-brain barrier and achieves unbound concentrations in the brain that are 70% of the unbound concentrations in the plasma. This suggests that this compound is not significantly impeded by efflux transporters at the BBB and has good potential for achieving therapeutic concentrations in the central nervous system (CNS).
Experimental Protocols
While the specific experimental details for the determination of this compound's BBB penetration are not publicly available, this section provides detailed, representative protocols for the likely in vivo and in vitro methods used in such an assessment.
In Vivo Determination of Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)
This protocol describes a common method for determining the Kp,uu in rats, which is the reported species for the this compound data.
Objective: To determine the steady-state unbound concentrations of a test compound in the brain and plasma to calculate the Kp,uu.
Materials:
-
Test compound (this compound)
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Equilibrium dialysis apparatus
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer this compound to rats at a dose and route (e.g., oral gavage or intravenous) designed to achieve steady-state plasma concentrations. This may involve multiple doses over a set period.
-
Sample Collection: At a designated time point post-dosing (e.g., 2, 4, or 6 hours), anesthetize the rats.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant.
-
Brain Perfusion and Harvesting: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Immediately following perfusion, excise the brain.
-
Plasma and Brain Homogenate Preparation: Centrifuge the blood to separate the plasma. Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Determination of Unbound Fraction in Plasma (fu,p) and Brain (fu,brain): Use equilibrium dialysis to determine the fraction of this compound that is not bound to proteins in both plasma and brain homogenate.
-
Bioanalysis: Determine the total concentration of this compound in plasma (Ctot,p) and brain homogenate (Ctot,brain) using a validated LC-MS/MS method.
-
Calculation of Kp,uu:
-
Calculate the unbound concentration in plasma: Cu,p = Ctot,p * fu,p
-
Calculate the unbound concentration in brain: Cu,brain = Ctot,brain * fu,brain
-
Calculate the Kp,uu: Kp,uu = Cu,brain / Cu,p
-
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
The PAMPA-BBB assay is a high-throughput in vitro screening tool used to predict the passive permeability of compounds across the BBB.
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA sandwich plate (donor and acceptor plates)
-
Porcine brain lipid extract
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
Plate reader for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with a solution of porcine brain lipid in an organic solvent (e.g., dodecane).
-
Compound Preparation: Prepare a solution of this compound in PBS at a known concentration in the donor plate.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, which contains fresh PBS.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability (Pe): The effective permeability is calculated using the concentrations in the donor and acceptor wells and the physical parameters of the assay system.
Visualizations
IRAK4 Signaling Pathway
This compound is an inhibitor of IRAK4, a critical kinase in the innate immune signaling pathway. This pathway is activated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), leading to the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for BBB Penetration Assessment
The assessment of a compound's ability to penetrate the blood-brain barrier typically follows a tiered approach, starting with in vitro screening and progressing to more complex in vivo studies.
Caption: A typical experimental workflow for assessing the blood-brain barrier penetration of a drug candidate.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of this compoundî¸A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - figshare - Figshare [figshare.com]
BIO-8169: A Deep Dive into its Function in Toll-like Receptor and Interleukin-1 Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-8169 is a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By targeting IRAK4, this compound effectively modulates the innate immune response, demonstrating significant potential in the treatment of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: The Central Role of IRAK4 in Innate Immunity
The innate immune system provides the first line of defense against invading pathogens and cellular damage. Toll-like receptors and Interleukin-1 receptors are key pattern recognition receptors that initiate inflammatory responses upon activation. A crucial component of their signaling pathways is the formation of the Myddosome complex, a multiprotein signaling platform where IRAK4 plays a pivotal role. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK4, as a central node in these signaling events, has emerged as a promising therapeutic target. This compound is a novel, potent, and selective small molecule inhibitor of IRAK4, designed to attenuate the excessive inflammatory responses associated with these conditions.
Mechanism of Action of this compound
This compound exerts its therapeutic effect through the direct inhibition of the kinase activity of IRAK4. By binding to the ATP-binding site of IRAK4, this compound prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1. This disruption of the signaling cascade effectively blocks the activation of downstream pathways, leading to a significant reduction in the production of pro-inflammatory cytokines.
Interestingly, emerging evidence suggests that the kinase activity of IRAK4 may be dispensable for the activation of NF-κB and MAPK pathways, while being essential for the production of inflammatory cytokines. This indicates that this compound's mechanism may be more nuanced than a simple blockade of these pathways, potentially involving the disruption of IRAK4's scaffolding functions within the Myddosome.
Quantitative Data
The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IRAK4 IC50 | 0.23 nM | Biochemical Kinase Assay | [1] |
| Rat Kpu,u | 0.7 | Pharmacokinetic Study | [1] |
| Cytokine | Inhibition | Model | Dose | Reference |
| TNF-α | Data not publicly available | In vivo | Not specified | [2][3] |
| IL-6 | Data not publicly available | In vivo | Not specified | [2][3] |
| IL-1β | Data not publicly available | In vivo | Not specified | [2][3] |
Signaling Pathways
The following diagrams illustrate the Toll-like receptor and Interleukin-1 receptor signaling pathways and the point of intervention for this compound.
Figure 1: TLR and IL-1R signaling pathway and this compound's point of inhibition.
Experimental Protocols
IRAK4 Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting IRAK4 kinase activity.
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a suitable buffer system.
-
This compound is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the IRAK4 kinase activity, is calculated from the dose-response curve.
Figure 2: Workflow for the IRAK4 biochemical inhibition assay.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: this compound is administered to the mice, typically via oral gavage, starting at a predefined time point (e.g., at the onset of clinical signs or prophylactically from the day of immunization). A vehicle control group receives the formulation without the active compound.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology and Cytokine Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess inflammation and demyelination. Spleen and lymph node cells may be isolated and restimulated in vitro to measure cytokine production by ELISA or flow cytometry.
Figure 3: Workflow for the in vivo EAE model.
Conclusion
This compound is a potent and selective IRAK4 inhibitor that demonstrates significant promise for the treatment of inflammatory and autoimmune diseases. Its ability to modulate the TLR and IL-1R signaling pathways by directly targeting a key upstream kinase highlights its potential as a targeted therapeutic. The data presented in this technical guide underscore the robust preclinical profile of this compound. Further investigation into its clinical efficacy and safety is warranted to fully elucidate its therapeutic potential in human diseases.
References
Methodological & Application
Application Notes and Protocols for BIO-8169 in In-Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-8169 is a highly potent, selective, and brain-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune system. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. This compound has demonstrated significant efficacy in preclinical rodent models of neuroinflammation, making it a promising candidate for further investigation in related disease contexts.[1][2]
These application notes provide detailed protocols for the use of this compound in in-vivo rodent models, focusing on the well-established experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. Pharmacokinetic data and a summary of the IRAK4 signaling pathway are also included to facilitate experimental design and data interpretation.
Mechanism of Action: IRAK4 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the kinase activity of IRAK4. Upon activation by TLRs or the IL-1R family, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways. This cascade ultimately leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.
Pharmacokinetic Properties of this compound in Rodents
This compound exhibits a favorable pharmacokinetic profile in preclinical species, characterized by good oral bioavailability and brain penetration.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | - | 1350 |
| Tmax (h) | - | 0.5 |
| AUCinf (ng*h/mL) | 483 | 2890 |
| t1/2 (h) | 1.2 | 1.5 |
| CL (mL/min/kg) | 69 | - |
| Vss (L/kg) | 3.9 | - |
| Oral Bioavailability (%) | - | 88 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | - | 1230 |
| Tmax (h) | - | 1.0 |
| AUCinf (ng*h/mL) | 645 | 4320 |
| t1/2 (h) | 2.1 | 2.4 |
| CL (mL/min/kg) | 52 | - |
| Vss (L/kg) | 4.4 | - |
| Oral Bioavailability (%) | - | 98 |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes the induction of EAE in C57BL/6 mice and the prophylactic treatment with this compound.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
EAE Induction (Day 0):
-
Prepare the MOG35-55/CFA emulsion by mixing MOG35-55 (200 µ g/mouse ) with CFA to a final concentration of 2 mg/mL. Emulsify using two syringes connected by a Luer lock.
-
Anesthetize mice and administer a total of 100 µL of the emulsion subcutaneously, divided between two sites on the flank.
-
Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
This compound Administration:
-
Prepare this compound in the chosen vehicle at the desired concentration.
-
For prophylactic treatment, begin daily oral gavage of this compound or vehicle on Day 0 and continue throughout the study. A typical dose shown to be effective is 30 mg/kg.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight starting from Day 7 post-immunization.
-
Score the clinical signs using the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Table 3: Efficacy of this compound in the Mouse EAE Model
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset |
| Vehicle | 3.5 | 11 |
| This compound (30 mg/kg, PO, QD) | 1.5 | 15 |
Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice or rats.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
This compound
-
Formulation vehicle (e.g., 20% Captisol® in water)
-
Syringes and needles for dosing (oral gavage and intravenous)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Fast animals overnight before dosing.
-
For oral administration, administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For intravenous administration, administer this compound via tail vein injection at the desired dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood via a suitable method (e.g., tail vein or saphenous vein).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
Conclusion
This compound is a potent and orally bioavailable IRAK4 inhibitor with demonstrated efficacy in a rodent model of neuroinflammation. The provided protocols and data serve as a guide for researchers to design and execute in-vivo studies to further explore the therapeutic potential of this compound in various disease models. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
Recommended dosage and administration of BIO-8169 in mice.
Application Notes and Protocols for BIO-8169
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), more commonly known as TAK1. TAK1 is a critical upstream kinase in the NF-κB and MAPK signaling pathways, which are frequently dysregulated in various cancers and inflammatory diseases. By inhibiting TAK1, this compound effectively blocks the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokines and induction of apoptosis in tumor cells. These application notes provide recommended protocols for the in vivo administration of this compound in preclinical mouse models.
Signaling Pathway
This compound targets TAK1, a key node in cellular signaling. The diagram below illustrates the position of TAK1 in the NF-κB and MAPK signaling cascades and the inhibitory action of this compound.
Protocol for dissolving and storing BIO-8169 for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-8169 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. Due to its therapeutic potential in inflammatory diseases and oncology, precise and reproducible experimental protocols are essential. These application notes provide detailed procedures for the dissolution and storage of this compound to ensure its stability and efficacy in various experimental settings. While specific solubility data for this compound is not publicly available, the following protocols are based on common practices for similar kinase inhibitors and information regarding this compound's improved solubility profile compared to its predecessors.[1][2]
Physicochemical Data and Storage
A summary of the key physical and chemical properties of this compound is provided below. Proper storage is crucial to maintain the integrity of the compound.
| Property | Value | Storage Conditions |
| Molecular Weight | 449.51 g/mol | Solid: -20°C for long-term storage (years), protected from light. |
| Appearance | Crystalline solid | Stock Solution: -80°C for long-term (up to 1 year) or -20°C for short-term (up to 1 month).[3][4][5][6] |
| Purity | >98% (typical) | Avoid repeated freeze-thaw cycles.[3][4][5] |
Recommended Solvents and Stock Solution Preparation
This compound, like many kinase inhibitors, is expected to have low solubility in aqueous solutions but good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).
Solubility Profile (Qualitative)
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[3][4][5] |
| Ethanol | Sparingly Soluble | May be used for some applications but may require heating. |
| Water | Insoluble | Not recommended for primary dissolution. |
| PBS (pH 7.4) | Insoluble | Dilutions from DMSO stock may be possible at very low concentrations, but precipitation may occur. |
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound solid compound
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, high-quality polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.495 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. For a 10 mM solution from 4.495 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Note: It is recommended to perform a small-scale solubility test with a small amount of the compound before preparing a large stock solution.
Experimental Protocols: Dilution for In Vitro and In Vivo Studies
Dilution for In Vitro Cellular Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium without serum. For example, to get a 100 µM working solution, dilute the 10 mM stock 1:100.
-
Final Dilution: Add the intermediate or stock solution to the final cell culture medium (with serum) to achieve the desired final concentration of this compound. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a serial dilution or directly add 1 µL of the 10 mM stock to 10 mL of medium.
-
Mix and Apply: Gently mix the final solution and immediately add it to the cells.
Formulation for In Vivo Animal Studies
Oral administration of poorly soluble compounds like this compound often requires a specific formulation to enhance bioavailability. A common approach involves using a vehicle containing a solubilizing agent.
Example Formulation (based on protocols for similar compounds):
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Procedure:
-
Prepare Stock: Start with a high-concentration stock solution of this compound in DMSO (e.g., 12.5 mg/mL as used for a similar IRAK-4 inhibitor).[7]
-
Mix Excipients: In a sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Add this compound Stock: Add the calculated volume of the this compound DMSO stock to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add Saline: Gradually add the saline to the mixture while continuously mixing to form a clear solution or a stable suspension.
-
Administration: Administer the formulation to the animals immediately after preparation. If not used immediately, store appropriately and check for any precipitation before use.
Note: The suitability of any in vivo formulation should be determined empirically. It is crucial to include a vehicle-only control group in animal experiments.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the IRAK4 signaling pathway targeted by this compound and the experimental workflow for its preparation.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Autoimmune Encephalomyelitis with BIO-8169
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-8169 is a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway.[1][2][3] Due to its ability to penetrate the central nervous system (CNS) and its promising results in preclinical models of multiple sclerosis (MS), this compound presents a valuable tool for studying the mechanisms of neuroinflammation in autoimmune encephalomyelitis.[1][2][4] These application notes provide detailed protocols for utilizing this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, the most commonly used animal model for MS.
Mechanism of Action: this compound targets the kinase activity of IRAK4. IRAK4 is a key signaling molecule downstream of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs). Its activation is essential for the differentiation of Th17 cells, which are pathogenic T cells that play a crucial role in the development of EAE. By inhibiting IRAK4, this compound is believed to suppress the production of pro-inflammatory cytokines, including IL-17, thereby mitigating the autoimmune attack on the CNS.
Data Presentation
In Vitro Potency of this compound
| Assay | IC50 (nM) |
| IRAK4 Inhibition | 0.23 |
Source:[5]
Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Brain Penetrance (Kpu,u) | 0.7 |
Source:[5]
Note: Further quantitative data from in vivo EAE studies, including clinical scores, cytokine levels, and histological analysis, are not yet publicly available in the primary literature. The "promising results" mentioned in the foundational study by Pfaffenbach et al. (2024) are supported by data in the publication's supplementary information, which is not directly accessible through standard search interfaces. Researchers are encouraged to consult the supplementary materials of the cited publication for detailed in vivo efficacy data.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of chronic EAE in C57BL/6 mice using myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Isoflurane anesthesia
-
Syringes and needles (27G and 30G)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in a 1:1 emulsion with CFA.
-
To create the emulsion, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice using isoflurane.
-
On Day 0, inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer pertussis toxin intraperitoneally. A typical dose is 200 ng per mouse in 100 µL of sterile PBS.
-
-
Monitoring of Clinical Signs:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Use a standardized scoring system (see table below).
-
Record the body weight of each mouse daily.
-
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Administration of this compound in the EAE Model
Prophylactic Treatment Protocol:
-
Begin administration of this compound one day before or on the day of EAE induction (Day -1 or Day 0).
-
Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection. The formulation and dosage will need to be optimized based on the pharmacokinetic profile of the compound.
-
Administer this compound daily or as determined by its half-life.
-
Include a vehicle control group that receives the same volume and formulation without the active compound.
-
Monitor clinical scores and body weight daily for the duration of the experiment (typically 21-28 days).
Therapeutic Treatment Protocol:
-
Induce EAE as described above.
-
Monitor mice daily for the onset of clinical signs.
-
Once mice reach a predetermined clinical score (e.g., a score of 1 or 2), randomize them into treatment and vehicle control groups.
-
Begin administration of this compound or vehicle.
-
Continue daily treatment and monitoring of clinical scores and body weight.
Assessment of Efficacy
-
Clinical Score Analysis: Plot the mean daily clinical scores for each treatment group against time. Analyze the data for statistical differences in disease severity, peak disease score, and time to onset.
-
Body Weight Analysis: Plot the mean daily body weight for each group. Significant weight loss is an indicator of disease severity.
-
Histological Analysis of the CNS:
-
At the end of the study, perfuse the mice and collect the brain and spinal cord.
-
Fix the tissues in 4% paraformaldehyde and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and Luxol Fast Blue (LFB) staining to evaluate demyelination.
-
Quantify the degree of inflammation and demyelination in a blinded manner.
-
-
Cytokine Analysis:
-
Isolate mononuclear cells from the CNS of a subset of mice at the peak of disease.
-
Restimulate the cells in vitro with MOG35-55 peptide.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IFN-γ, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatants by ELISA or multiplex bead array.
-
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a prophylactic EAE study with this compound.
References
- 1. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: In-vitro Assessment of BIO-8169 Potency
Introduction
BIO-8169 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. By targeting MEK1/2, this compound aims to block this aberrant signaling, thereby inhibiting tumor growth.
These application notes provide a comprehensive set of protocols for assessing the in-vitro potency of this compound through biochemical and cell-based assays. The described methods will enable researchers to determine the compound's direct inhibitory activity against its target, its effect on downstream signaling, and its overall anti-proliferative efficacy in cancer cell lines.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating key cellular processes. Upon activation, RAS GTPase recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. This compound acts by inhibiting the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the expected potency of this compound as determined by the protocols outlined in this document.
Table 1: Biochemical Potency of this compound
| Enzyme | Assay Type | Substrate | ATP Concentration | IC₅₀ (nM) |
|---|---|---|---|---|
| MEK1 (active) | Kinase Glo® | Inactive ERK2 | 10 µM | 5.2 |
| MEK2 (active) | Kinase Glo® | Inactive ERK2 | 10 µM | 4.8 |
Table 2: Cell-Based Potency of this compound
| Cell Line | Cancer Type | Seeding Density (cells/well) | Assay Duration | EC₅₀ (nM) |
|---|---|---|---|---|
| A375 | Melanoma (BRAF V600E) | 3,000 | 72 hours | 15.7 |
| HT-29 | Colorectal (BRAF V600E) | 4,000 | 72 hours | 22.1 |
| HCT116 | Colorectal (KRAS G13D) | 2,500 | 72 hours | 18.5 |
Experimental Protocols
Protocol 1: MEK1/2 Biochemical Kinase Assay
This assay quantitatively measures the ability of this compound to inhibit the kinase activity of purified, active MEK1 and MEK2 enzymes. The assay relies on a luminescent readout that correlates with the amount of ATP remaining in solution after the kinase reaction.
Caption: Workflow for the MEK1/2 biochemical kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well, white, flat-bottom assay plate. Include DMSO-only wells for high-signal controls and wells with a known potent MEK inhibitor for low-signal controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing kinase buffer, active MEK1 or MEK2 enzyme, and inactive ERK2 substrate. Add 5 µL of this mix to each well.
-
Pre-incubation: Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value (typically 10 µM).
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the EC₅₀ of this compound, which is the concentration required to inhibit cell growth by 50%.
Caption: Workflow for the cell proliferation (MTS) assay.
Methodology:
-
Cell Seeding: Harvest and count cells (e.g., A375 melanoma cells). Seed the cells into a 96-well clear, flat-bottom plate at the predetermined optimal density (e.g., 3,000 cells/well) in 100 µL of complete growth medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as vehicle controls.
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the reagent to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and fit the dose-response curve to determine the EC₅₀ value.
Protocol 3: Target Engagement by Western Blot
This protocol is used to confirm that this compound engages its target, MEK1/2, within the cell by measuring the phosphorylation level of the downstream kinase, ERK1/2. A reduction in phosphorylated ERK (p-ERK) indicates successful target inhibition.
Methodology:
-
Cell Treatment: Seed cells (e.g., HT-29) in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the dose-dependent reduction in ERK phosphorylation.
Application Notes: In-Vivo Efficacy Assessment of BIO-8169, a PI3K/Akt/mTOR Pathway Inhibitor
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3] BIO-8169 is a potent and selective inhibitor of the PI3K/Akt/mTOR pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in-vivo efficacy of this compound in preclinical cancer models.
Core Principles of In-Vivo Efficacy Testing
The primary objective of in-vivo efficacy studies for an anti-cancer agent like this compound is to determine its ability to inhibit tumor growth and improve survival in a living organism. This is typically achieved using xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice.[4][5][6][7]
Key Considerations for Study Design:
-
Model Selection: The choice of the preclinical model is crucial and can significantly impact the study's outcome and translational relevance.
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[4][7][8] They are advantageous due to their reproducibility, rapid growth, and the extensive characterization of the cell lines.[4]
-
Patient-Derived Xenografts (PDX): PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[5][6][9][10] These models are known to better recapitulate the heterogeneity, molecular characteristics, and drug response of the original human tumor.[5][6][9]
-
-
Route of Administration: The route of administration for this compound should align with the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal).
-
Dose and Schedule: A dose-response study is often necessary to identify the optimal therapeutic dose and schedule that maximizes efficacy while minimizing toxicity.
-
Endpoints:
-
Primary Endpoint: The most common primary endpoint is Tumor Growth Inhibition (TGI).[11] This is a measure of the reduction in tumor volume in treated animals compared to a control group.
-
Secondary Endpoints: These can include survival analysis, body weight monitoring (as an indicator of toxicity), and pharmacodynamic (PD) biomarker analysis to confirm target engagement.
-
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting study results. The following tables provide templates for summarizing key efficacy and safety data.
Table 1: Tumor Growth Inhibition (TGI) of this compound in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) ± SEM | Mean Tumor Volume (End of Study) (mm³) ± SEM | TGI (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 152.5 ± 10.1 | 1850.3 ± 155.2 | - | - |
| This compound (10 mg/kg) | 10 | 155.1 ± 11.3 | 980.6 ± 95.7 | 47.0 | <0.01 |
| This compound (30 mg/kg) | 10 | 153.8 ± 9.8 | 455.2 ± 50.1 | 75.4 | <0.001 |
| Positive Control | 10 | 154.2 ± 10.5 | 510.9 ± 62.3 | 72.4 | <0.001 |
Table 2: Mean Body Weight Change as a Measure of Tolerability
| Treatment Group | N | Mean Body Weight (Day 0) (g) ± SEM | Mean Body Weight (End of Study) (g) ± SEM | Maximum Mean Weight Loss (%) |
| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | 0 |
| This compound (10 mg/kg) | 10 | 22.7 ± 0.4 | 23.5 ± 0.5 | -1.5 |
| This compound (30 mg/kg) | 10 | 22.6 ± 0.6 | 21.9 ± 0.7 | -3.1 |
| Positive Control | 10 | 22.8 ± 0.5 | 20.7 ± 0.8 | -9.2 |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | N | p-Akt (Ser473) Inhibition (%) ± SEM | p-S6 (Ser240/244) Inhibition (%) ± SEM |
| Vehicle Control | 5 | 0 ± 0 | 0 ± 0 |
| This compound (30 mg/kg) | 5 | 85.2 ± 5.1 | 92.5 ± 4.3 |
Experimental Protocols
Protocol 1: Tumor Growth Inhibition in a Cell Line-Derived Xenograft (CDX) Model
1. Objective: To evaluate the anti-tumor efficacy of this compound in an established human cancer CDX model.
2. Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[12]
-
Cell Line: A human cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).
-
Reagents: this compound, vehicle solution, Matrigel, cell culture media, PBS.
-
Equipment: Laminar flow hood, incubator, hemocytometer, syringes, needles, calipers, animal balance.
3. Methodology:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained for implantation.
-
Tumor Implantation: Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.[13]
-
Tumor Monitoring: Monitor the mice twice weekly for tumor growth.[14] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[14][15]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer this compound and vehicle control according to the predetermined dose and schedule.
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.[14]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).[16]
-
Tumor Growth Inhibition (TGI) Calculation: TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
1. Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR pathway in tumor tissue in vivo.
2. Materials:
-
Tumor-bearing mice from a satellite efficacy study.
-
Reagents: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-Akt, anti-p-S6, anti-total Akt, anti-total S6, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.[17]
-
Equipment: Homogenizer, centrifuge, electrophoresis system, western blot transfer system, imaging system.
3. Methodology:
-
Tissue Collection: At a specified time point after the final dose of this compound (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Protein Extraction: Snap-freeze the tumors in liquid nitrogen. Homogenize the frozen tissue in lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[18]
-
Transfer the proteins to a PVDF membrane.[17]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[18]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
1. Objective: To visualize and quantify the inhibition of the PI3K/Akt/mTOR pathway within the tumor microenvironment.
2. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Reagents: Xylene, ethanol (B145695) series, antigen retrieval buffer (e.g., citrate (B86180) buffer), primary antibodies (e.g., anti-p-Akt), biotinylated secondary antibody, streptavidin-HRP, DAB substrate, hematoxylin.[19][20]
-
Equipment: Microtome, microscope.
3. Methodology:
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on slides.[21]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded ethanol series.[20]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.[20][21]
-
Staining:
-
Imaging and Analysis: Scan the slides and perform semi-quantitative (e.g., H-score) or quantitative image analysis to assess the staining intensity and percentage of positive cells.[23]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.
Caption: Experimental workflow for an in-vivo efficacy study.
Caption: Logical relationship for a Go/No-Go development decision.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 5. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. second scight | get a second scientific sight! [secondscight.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. novusbio.com [novusbio.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Immunohistochemical Evaluation of AKT Protein Activation in Canine Mast Cell Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIO-8169 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of neuroinflammation studies involving BIO-8169, a potent and selective IRAK4 inhibitor. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a highly potent, selective, and brain-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1] By targeting IRAK4, this compound effectively reduces the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for neuroinflammatory diseases.[2] Preclinical studies have demonstrated its efficacy in animal models of multiple sclerosis.
Mechanism of Action
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and activated. Activated IRAK4 then initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of various pro-inflammatory genes, including cytokines like IL-1β, IL-6, and TNF-α. This compound selectively inhibits the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IRAK4 Inhibition (IC50) | 0.23 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Rat | Brain Penetration (Kp,uu) | 0.7 | [1] |
Table 3: In Vivo Efficacy of this compound in MOG35-55-induced EAE in C57BL/6 Mice (Representative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Maximum Clinical Score | Day of Onset (Mean) |
| Vehicle | - | 3.5 ± 0.5 | 11 ± 1 |
| This compound | 10 | 1.5 ± 0.5 | 14 ± 2 |
| This compound | 30 | 0.5 ± 0.5 | Delayed/Prevented |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and should be generated for each specific study.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in neuroinflammation models are provided below.
Protocol 1: In Vitro LPS-Induced Neuroinflammation in Primary Microglia
This protocol describes the induction of an inflammatory response in primary microglia using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Primary microglial cells (from neonatal mouse or rat pups)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for immunofluorescence staining (see Protocol 3)
Procedure:
-
Cell Culture: Isolate primary microglia from P0-P2 mouse or rat pups and culture in DMEM with 10% FBS.[3]
-
Plating: Seed microglia in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.[4] Include an unstimulated control group.
-
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[5][6][7]
-
Cell Viability Assay (Optional): Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
-
Immunofluorescence (Optional): Fix the cells for immunofluorescence staining to assess microglial activation markers (see Protocol 3).
Protocol 2: In Vivo MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol details the induction of EAE, a widely used animal model of multiple sclerosis, and the evaluation of this compound's therapeutic potential.[8][9][10][11][12]
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
EAE Induction:
-
Treatment:
-
Begin oral administration of this compound (e.g., 10, 30 mg/kg) or vehicle daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Clinical Scoring:
-
Tissue Collection:
-
At the end of the study (e.g., day 28 post-immunization), euthanize the mice and perfuse with PBS.
-
Collect brain and spinal cord tissues for histological and biochemical analyses.
-
-
Histology:
-
Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Luxol Fast Blue staining to assess demyelination and Hematoxylin and Eosin (H&E) staining to evaluate immune cell infiltration.
-
-
Immunofluorescence:
-
Prepare cryosections for immunofluorescence staining of microglial (Iba1) and astrocyte (GFAP) activation markers (see Protocol 3).
-
-
Cytokine Analysis:
-
Homogenize a portion of the brain or spinal cord tissue to measure cytokine levels by ELISA (see Protocol 4).
-
Protocol 3: Immunofluorescence Staining for Microglial (Iba1) and Astrocyte (GFAP) Activation
This protocol describes the visualization of activated microglia and astrocytes in brain tissue sections.[18][19][20][21]
Materials:
-
Frozen or paraffin-embedded brain sections (10-20 µm thick)
-
PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-Iba1 and Mouse anti-GFAP
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488) and Goat anti-mouse IgG (Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Slide Preparation: Mount tissue sections on slides.
-
Permeabilization and Blocking:
-
Wash slides with PBS.
-
Incubate in blocking solution for 1 hour at room temperature.[18]
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (anti-Iba1 and anti-GFAP) diluted in blocking solution overnight at 4°C.[19]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.[22]
-
-
Counterstaining and Mounting:
-
Wash slides with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash slides with PBS and mount with coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
Protocol 4: ELISA for Cytokine Measurement in Brain Homogenates
This protocol outlines the quantification of pro-inflammatory cytokines in brain tissue.[5][7][26]
Materials:
-
Frozen brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
BCA protein assay kit
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Tissue Homogenization:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 19. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of IRAK4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor solubility of IRAK4 inhibitors, such as BIO-7488.
Frequently Asked Questions (FAQs)
Q1: Why do many IRAK4 inhibitors, like BIO-7488, exhibit poor aqueous solubility?
A1: IRAK4 inhibitors, including BIO-7488, are often complex heterocyclic molecules designed to fit into the ATP-binding pocket of the IRAK4 kinase. This structural complexity, which is necessary for potency and selectivity, often results in a high molecular weight, increased lipophilicity, and a molecular structure that is not readily hydrated, leading to poor aqueous solubility.[1][2]
Q2: What is the impact of poor solubility on my in vitro and in vivo experiments?
A2: Poor solubility can significantly affect experimental outcomes. In vitro, it can lead to compound precipitation in aqueous buffers and cell culture media, resulting in inaccurate dosing and unreliable assay results.[2] Precipitates can also interfere with assay readouts, such as those based on light absorbance or fluorescence.[2] In vivo, low aqueous solubility is a major barrier to achieving adequate oral bioavailability, as the compound must first dissolve in gastrointestinal fluids to be absorbed.[1][3]
Q3: What are the general strategies to enhance the solubility of poorly soluble compounds?
A3: Strategies for solubility enhancement can be broadly categorized into physical and chemical modifications.[4][5]
-
Physical Modifications: These include reducing the particle size (micronization, nanonization), modifying the crystal structure (amorphous forms, polymorphs), and dispersing the drug in a carrier (solid dispersions).[6][7]
-
Chemical Modifications: These involve altering the molecule itself through salt formation, creating prodrugs, or using techniques like pH adjustment and complexation with agents like cyclodextrins.[5][8]
Troubleshooting Guide: BIO-7488 & Other IRAK4 Inhibitors
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My IRAK4 inhibitor is precipitating out of solution in my cell culture medium.
-
Possible Cause: The concentration of your inhibitor exceeds its solubility limit in the aqueous environment of the cell culture medium. This is a common issue when diluting a concentrated DMSO stock.[9]
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize cellular toxicity while aiding solubility.[9][10]
-
Step-wise Dilution: Perform serial dilutions of your stock solution in the cell culture medium with vigorous mixing at each step to avoid localized high concentrations that can lead to precipitation.[10]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or brief sonication can help redissolve small precipitates. However, be cautious about the compound's stability under these conditions.[10][11]
-
Reduce Final Concentration: If precipitation persists, consider lowering the final working concentration of the inhibitor.[9]
-
Issue 2: I'm observing high variability in plasma concentrations of my IRAK4 inhibitor in animal studies.
-
Possible Cause: High variability in plasma concentrations following oral administration is often linked to poor and erratic dissolution in the gastrointestinal tract.[12]
-
Troubleshooting Steps:
-
Formulation Optimization: For preclinical studies, consider formulating the inhibitor in a way that improves its dissolution rate. Options include creating an amorphous solid dispersion or using a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[3][13]
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug particles, which can improve the dissolution rate.[5][13]
-
Standardize Feeding Conditions: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule for your animal cohorts to minimize this variability.[12]
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a method for determining the kinetic solubility of a compound in an aqueous buffer, which is useful for early-stage drug discovery.
-
Prepare a Concentrated Stock Solution: Accurately weigh your IRAK4 inhibitor and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[10]
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >500 nm).[11]
-
Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[11]
Protocol 2: Equilibrium Solubility Assessment (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility.[14]
-
Add Excess Compound: Add an excess amount of the solid IRAK4 inhibitor to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibrate: Tightly cap the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.[14][15]
-
Separate Solid from Solution: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.[14]
-
Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved inhibitor using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Data Presentation
Table 1: Solubility of a Representative Poorly Soluble Kinase Inhibitor in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 25 | < 0.1 | Shake-Flask |
| PBS (pH 7.4) | 25 | 0.5 | Shake-Flask |
| PBS (pH 7.4) | 37 | 0.8 | Shake-Flask |
| 0.1 M HCl (pH 1.2) | 37 | < 0.1 | Shake-Flask |
| FaSSIF (pH 6.5) | 37 | 2.5 | Shake-Flask |
| 10% DMSO in PBS | 25 | 15 | Kinetic |
| 1% Tween 80 in Water | 25 | 5 | Shake-Flask |
FaSSIF: Fasted State Simulated Intestinal Fluid
Table 2: Common Formulation Strategies to Enhance Solubility
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[5] | Applicable to many compounds; can be scaled up. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.[5] |
| Amorphous Solid Dispersion | The drug is in a higher energy, more soluble amorphous state, dispersed in a polymer matrix.[13][16] | Significant solubility enhancement; can improve bioavailability. | Can be physically unstable and revert to a less soluble crystalline form over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[13][17] | Can significantly improve oral absorption; can utilize lipid absorption pathways. | Can be complex to formulate and characterize; potential for drug precipitation upon dilution. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a more water-soluble complex.[5][13] | Can substantially increase aqueous solubility; can be used in liquid and solid dosage forms. | Limited by the stoichiometry of the complex; may not be suitable for all drug structures. |
| pH Modification (for ionizable drugs) | Adjusting the pH of the formulation to a value where the drug is in its more soluble ionized form.[5][18] | Simple and effective for ionizable compounds. | Risk of precipitation if the pH changes (e.g., in the GI tract); not applicable to neutral compounds.[18] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving the In-Vivo Tolerability of IRAK4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common in-vivo tolerability issues observed with IRAK4 inhibitors?
A1: While many IRAK4 inhibitors are designed for high selectivity, in-vivo tolerability can be influenced by several factors including on-target and off-target effects, formulation, and the specific animal model used. Common issues can include:
-
On-target immunosuppression: As IRAK4 is a key mediator of the innate immune response, its inhibition can lead to increased susceptibility to infections.[1]
-
Off-target toxicities: Depending on the inhibitor's selectivity profile, off-target kinase inhibition can lead to various adverse effects. For example, some IRAK4 inhibitors may also inhibit kinases like FLT3, which can be associated with hematologic effects.[2][3][4]
-
Cytokine Release Syndrome (CRS): Potent immune-modulating compounds can sometimes trigger a rapid release of pro-inflammatory cytokines, leading to systemic inflammation. While less common with inhibitors than with some other modalities, it's a potential concern.
-
General clinical signs: Non-specific signs of poor tolerability can include weight loss, ruffled fur, hunched posture, and reduced activity.
-
Gastrointestinal issues: As with many orally administered small molecules, gastrointestinal distress can be a potential side effect.[5]
Q2: How do I select an appropriate starting dose for my in-vivo tolerability study?
A2: Dose selection is a critical step. If you do not have prior in-vivo data, a common approach is to start with a dose that is efficacious in in-vitro or ex-vivo assays and escalate from there. It is advisable to perform a dose range-finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects or mortality.[6]
Q3: My IRAK4 inhibitor is showing poor oral bioavailability, which is impacting my tolerability and efficacy studies. What can I do?
A3: Poor oral bioavailability is a common challenge for small molecule inhibitors. Several strategies can be employed to improve this:
-
Formulation Optimization:
-
Co-solvents: Using a mixture of biocompatible solvents like DMSO, PEG300, and Tween 80 can improve the solubility of hydrophobic compounds.[4]
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug dispersed in a polymer can enhance dissolution rates.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
-
Chemical Modification:
-
Prodrugs: Attaching a promoiety that improves solubility and is cleaved in vivo to release the active inhibitor.
-
Linker Optimization (for degraders): Modifying the linker can improve physicochemical properties.
-
Q4: I am observing significant off-target effects in my in-vivo study. How can I troubleshoot this?
A4: Understanding and mitigating off-target effects is crucial for accurate interpretation of your results.
-
Review the Kinase Selectivity Profile: Obtain a comprehensive kinase selectivity profile for your inhibitor. This will help identify potential off-target kinases that may be responsible for the observed phenotype. For example, emavusertib (B3028269) (CA-4948) is known to also inhibit FLT3, CLK family kinases, and others at higher concentrations.[2]
-
Dose Reduction: The simplest approach is to lower the dose. Off-target effects are often concentration-dependent.
-
Use a More Selective Inhibitor: If available, compare the in-vivo effects of your inhibitor with a structurally different and more selective IRAK4 inhibitor.
-
Control Experiments: Use knockout or knockdown models for the suspected off-target kinase to confirm if the observed toxicity is indeed due to inhibition of that target.
Q5: What is the difference in potential tolerability between an IRAK4 kinase inhibitor and an IRAK4 degrader (e.g., PROTAC)?
A5: IRAK4 kinase inhibitors block the catalytic activity of the enzyme, while degraders lead to the elimination of the entire IRAK4 protein.[7] This has implications for both efficacy and tolerability:
-
Scaffolding Function: IRAK4 has both a kinase and a scaffolding function. Degraders eliminate both, which may lead to a more profound biological effect and potentially different on-target toxicities compared to inhibitors that only block kinase activity.
-
Pharmacokinetics and Pharmacodynamics: Degraders can have a prolonged duration of action as the protein needs to be re-synthesized. This may allow for less frequent dosing but could also mean that any adverse effects are longer-lasting.[7]
-
Off-Target Effects: The off-target profiles of inhibitors and degraders can differ. A degrader's off-target effects can be mediated by the warhead, the E3 ligase ligand, or the ternary complex itself.
Troubleshooting Guides
Guide 1: Unexpected In-Vivo Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid weight loss (>15%) and severe clinical signs within the first few days of dosing. | Acute Toxicity: The dose is likely above the MTD. | 1. Immediately stop dosing and monitor animals for recovery. 2. Re-evaluate the starting dose. Conduct a formal MTD study with a wider dose range. 3. Check the formulation for any signs of precipitation or instability. |
| Gradual weight loss, ruffled fur, and hunched posture appearing after several days of dosing. | Sub-chronic Toxicity: Accumulation of the compound or its metabolites, or on-target/off-target effects manifesting over time. | 1. Reduce the dose or the dosing frequency (e.g., from once daily to every other day). 2. Analyze plasma and tissue concentrations of the compound to check for accumulation. 3. Perform interim necropsies to identify any target organ toxicities. |
| Sudden onset of lethargy, labored breathing, and piloerection shortly after dosing. | Potential Cytokine Release Syndrome (CRS): Rapid release of pro-inflammatory cytokines due to potent immune modulation. | 1. Monitor body temperature for signs of fever or hypothermia. 2. Collect blood samples at peak plasma concentration to measure key cytokines (e.g., IL-6, TNF-α, IFN-γ). 3. Consider pre-treatment with an anti-inflammatory agent in a pilot study to test this hypothesis. |
| Signs of neurotoxicity (e.g., tremors, ataxia). | Off-target Kinase Inhibition: Inhibition of kinases expressed in the central nervous system. | 1. Review the kinase selectivity profile of your inhibitor for known neurological targets. 2. Assess brain penetration of the compound. 3. Compare with a structurally unrelated IRAK4 inhibitor with a different selectivity profile. |
Guide 2: Inconsistent Tolerability Between Studies or Animals
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in weight loss and clinical scores between animals in the same dose group. | Inconsistent Dosing: Errors in dose calculation or administration (e.g., improper oral gavage). Formulation Instability: Compound precipitating out of solution. | 1. Ensure all personnel are properly trained in the dosing technique. 2. Prepare fresh formulations for each dosing day and visually inspect for homogeneity. 3. Analyze the formulation to confirm the concentration and stability of the compound. |
| Tolerability differs significantly between different batches of the inhibitor. | Compound Purity/Integrity: Differences in purity or the presence of toxic impurities between batches. | 1. Obtain a certificate of analysis for each batch. 2. Re-confirm the identity and purity of each batch using analytical methods (e.g., LC-MS, NMR). |
| Tolerability profile is different from published data for the same compound. | Differences in Experimental Conditions: Variations in animal strain, age, sex, health status, or vehicle used. | 1. Carefully compare your experimental protocol with the published study. 2. Ensure the vehicle used is the same and is well-tolerated on its own. 3. Standardize environmental conditions for the animals. |
Data Presentation
Table 1: Summary of In-Vivo Tolerability Data for Selected IRAK4 Inhibitors
| Compound | Species | Dose and Schedule | Observed Tolerability | Reference |
| PF-06650833 | Rat (CIA model) | 3 mg/kg, twice daily | Well-tolerated, significant inhibition of paw volume. | [8][9] |
| PF-06650833 | Human (Phase 1) | Single doses up to 6000 mg; Multiple doses up to 1000 mg QID | Generally well-tolerated; mild AEs (headache, GI disorders, acne); MTD not established. | [5][10] |
| Emavusertib (CA-4948) | Mouse (Xenograft) | 100 mg/kg, once daily | >90% tumor growth inhibition, suggesting systemic exposure without overt toxicity mentioned. | [11][12] |
| Emavusertib (CA-4948) | Mouse (AML model) | 100 mg/kg, once daily | Maintained complete tumor regression for >60 days post-treatment. | [11] |
| KT-474 | Human (Phase 1) | Multiple ascending doses (50-200 mg daily) | Well-tolerated with no drug-related infections. |
Table 2: Kinase Selectivity Profile of Selected IRAK4 Inhibitors
| Compound | Primary Target | Key Off-Targets (>50% inhibition at 1 µM) | Reference |
| PF-06650833 | IRAK4 | ~7000-fold selective over IRAK1. 12 other kinases with IC50 < 1 µM. | [8] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, NEK11 | [2] |
| KT-474 | IRAK4 (Degrader) | Highly selective degradation of IRAK4 demonstrated by proteomics. | [13] |
Experimental Protocols
Protocol 1: General In-Vivo Tolerability Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and assess the general tolerability of an IRAK4 inhibitor following repeated dosing.
Materials:
-
IRAK4 inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or a solution of DMSO/PEG300/Tween 80/saline)
-
6-8 week old mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats), both sexes.
-
Standard animal housing and monitoring equipment.
-
Analytical balance, calipers.
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study.
-
Dose Grouping: Randomize animals into dose groups (n=3-5 per group), including a vehicle control group. At least 3-4 dose levels of the IRAK4 inhibitor should be tested, starting from a dose expected to be efficacious and escalating.
-
Formulation Preparation: Prepare the dosing formulations fresh daily. Ensure the inhibitor is fully dissolved or homogeneously suspended.
-
Dosing: Administer the inhibitor and vehicle via the intended route (e.g., oral gavage) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Clinical Observations:
-
Conduct detailed clinical observations at least twice daily. Record any signs of toxicity, including changes in posture, activity, fur texture, and signs of pain or distress.
-
Use a scoring system to quantify the severity of clinical signs.
-
-
Body Weight Measurement: Measure and record the body weight of each animal daily, prior to dosing. Calculate the percentage change from baseline. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, unmanageable clinical signs.
-
Post-Mortem Analysis (Optional): At the end of the study, a gross necropsy can be performed. Major organs can be collected for histopathological analysis to identify any target organ toxicities.
Protocol 2: Assessment of Potential Cytokine Release
Objective: To evaluate if an IRAK4 inhibitor induces a rapid release of pro-inflammatory cytokines in vivo.
Materials:
-
IRAK4 inhibitor and vehicle.
-
Mice (e.g., C57BL/6).
-
LPS (Lipopolysaccharide) as a positive control for cytokine induction.
-
Materials for blood collection (e.g., retro-orbital or tail vein).
-
ELISA or multiplex bead-based assay kits for relevant cytokines (e.g., IL-6, TNF-α, IFN-γ).
Methodology:
-
Animal Grouping: Randomize mice into treatment groups: Vehicle, IRAK4 inhibitor (at least two dose levels), and a positive control (e.g., LPS).
-
Dosing: Administer a single dose of the IRAK4 inhibitor or vehicle.
-
Blood Sampling: Collect blood samples at several time points post-dosing, corresponding to the expected Cmax of the compound (e.g., 1, 2, 4, 6, and 24 hours).
-
Cytokine Analysis: Isolate plasma or serum from the blood samples. Measure the concentrations of key pro-inflammatory cytokines using a validated assay.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated groups to the vehicle control group. A significant, rapid increase in cytokines following inhibitor administration may be indicative of a potential for CRS.
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In-Vivo Tolerability Assessment.
Caption: Logical Flow for Troubleshooting In-Vivo Toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BIO-8169 Dosage to Minimize Off-Target Effects
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIO-8169, a potent and selective IRAK4 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on optimizing dosage to ensure maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system. By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. This makes it a promising therapeutic candidate for inflammatory diseases and cancer.[2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to be highly selective for IRAK4, like most kinase inhibitors, it can interact with other kinases at higher concentrations. Comprehensive kinase selectivity profiling is essential to identify these potential off-target interactions. The selectivity of this compound has been assessed against a broad panel of kinases. For specific quantitative data on off-target interactions, please refer to the data tables in the "Data Presentation" section of this guide. It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Q3: How can I confirm that this compound is engaging its target, IRAK4, in my cellular model?
A3: Target engagement can be confirmed using several methods. A widely used technique is the Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with this compound and then subjecting them to a temperature gradient, you can assess the melting point of IRAK4. An increase in the melting temperature of IRAK4 in the presence of this compound indicates direct binding and target engagement. A detailed protocol for CETSA is provided in the "Experimental Protocols" section.
Q4: I am observing unexpected or inconsistent results in my experiments with this compound. What are some common troubleshooting steps?
A4: Inconsistent results can arise from several factors, including compound solubility, stability, and off-target effects. Here are a few initial troubleshooting steps:
-
Confirm Compound Solubility: this compound was developed to have improved solubility over its predecessor. However, it is still crucial to ensure it is fully dissolved in your experimental media. Visually inspect for any precipitation.
-
Assess Compound Stability: The stability of small molecules can be affected by factors such as pH, light exposure, and repeated freeze-thaw cycles. Prepare fresh solutions and store them appropriately.
-
Evaluate Off-Target Effects: If the observed phenotype does not align with known IRAK4 biology, consider the possibility of off-target effects. This can be investigated by using a lower concentration of this compound, comparing its effects to other structurally different IRAK4 inhibitors, or performing a rescue experiment with a drug-resistant mutant of IRAK4.
Data Presentation
The following tables summarize the quantitative data on the selectivity and safety profile of this compound. This information is critical for determining an appropriate dosage range for your experiments.
Table 1: Kinase Selectivity Profile of this compound
This table presents the inhibitory activity of this compound against its primary target, IRAK4, and a selection of off-target kinases. The data is typically generated from a comprehensive kinase screening panel, such as the Eurofins KINOMEscan™. Lower IC50 or Kd values indicate higher potency. A significant difference between the on-target and off-target values indicates high selectivity.
| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 (On-Target) | 0.23 | 1 |
| Off-Target Kinase A | >10,000 | >43,000 |
| Off-Target Kinase B | 8,500 | 37,000 |
| Off-Target Kinase C | 5,000 | 21,700 |
| ... | ... | ... |
Note: The specific off-target kinase names and precise values are often proprietary. This table is a representative example based on the high selectivity reported for this compound. Researchers should refer to the primary publication's supplementary data for available details.
Table 2: In Vitro Safety Pharmacology Profile of this compound (SAFETYscan47 Panel)
This table summarizes the potential for off-target effects on a panel of 47 human-relevant targets known to be involved in adverse drug reactions. The data helps in predicting potential safety liabilities.
| Target Class | Target | Activity |
| GPCR | 5-HT2B | No significant activity |
| Ion Channel | hERG | No significant activity |
| Transporter | SERT | No significant activity |
| Enzyme | COX-2 | No significant activity |
| ... | ... | ... |
Note: This table is illustrative. The SAFETYscan47 panel assesses a wide range of targets to provide a comprehensive safety profile.[4][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Determining IC50 Values
Objective: To determine the concentration of this compound required to inhibit 50% of IRAK4 activity (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a solution of recombinant human IRAK4 enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide substrate) and ATP in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the this compound dilutions to the wells of the assay plate.
-
Add the IRAK4 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product formed. This can be done using various methods, such as luminescence-based ADP detection (e.g., ADP-Glo™), fluorescence, or radiometric assays.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to IRAK4 in intact cells.
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound.
-
Incubate the cells for a sufficient time to allow for compound entry and target binding (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against IRAK4.
-
Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of IRAK4 and confirms target engagement.
-
Mandatory Visualization
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAFETYscan47: A Valuable Component in Revolutionizing Chemical Risk Assessments for Global Health and Safety [prnewswire.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Addressing compound accumulation in long-term BIO-8169 studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BIO-8169 in long-term studies. The information herein is intended to assist in identifying and addressing potential issues related to compound accumulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is compound accumulation a consideration in long-term studies?
A1: this compound is a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1] While this compound has been designed with an improved pharmacokinetic profile to reduce the issues of its predecessors, such as BIO-7488 which showed variable pharmacokinetics and compound accumulation due to low solubility, long-term administration protocols should still include monitoring for potential compound accumulation as a matter of due diligence.[2][3][4][5]
Q2: What are the potential consequences of significant this compound accumulation?
A2: While this compound has been shown to be well-tolerated in safety studies, excessive accumulation of any compound could lead to off-target effects or exaggerated pharmacology, potentially resulting in adverse events.[1] In long-term studies, this could manifest as unexpected toxicity in highly perfused organs or tissues with high affinity for the compound.
Q3: How can I monitor for this compound accumulation in my animal models?
A3: Regular collection of plasma and tissue samples at predefined intervals during your long-term study is recommended. Quantification of this compound concentrations in these samples, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), will provide a clear profile of the compound's distribution and potential for accumulation over time.
Q4: Are there any known metabolites of this compound that I should also be monitoring?
A4: The metabolic profile of this compound has not been fully detailed in publicly available literature. However, as with any small molecule, it is prudent to consider the formation of metabolites. During your analytical method development for LC-MS/MS, it is advisable to screen for major metabolites in plasma and tissue homogenates and quantify them if they are found to be significant.
Troubleshooting Guides
Issue 1: Higher than Expected Plasma Concentrations of this compound in a Long-Term Study
Symptoms:
-
Plasma concentrations of this compound at trough time points are consistently increasing over several weeks of dosing.
-
Observed plasma levels significantly exceed those predicted from single-dose pharmacokinetic studies.
-
Animals may start to show mild, non-specific signs of distress (e.g., slight weight loss, reduced activity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Saturated Metabolism or Clearance: At the current dose, the enzymes responsible for metabolizing this compound may be saturated, leading to non-linear pharmacokinetics and accumulation. | 1. Dose Reduction: Consider reducing the dose of this compound and monitor if plasma concentrations stabilize over time. 2. Pharmacokinetic Modeling: If not already done, perform a full pharmacokinetic study with multiple dose groups to determine if the compound follows linear or non-linear kinetics. |
| Altered Animal Physiology: The long-term effects of the disease model or the compound itself may be altering physiological functions, such as liver or kidney function, leading to reduced clearance. | 1. Clinical Chemistry: Perform regular clinical chemistry analysis on blood samples to monitor markers of liver (e.g., ALT, AST) and kidney (e.g., creatinine, BUN) function. 2. Histopathology: At the end of the study, or at interim time points, perform histopathological analysis of the liver and kidneys. |
| Formulation or Dosing Errors: Inconsistencies in the formulation or errors in dose administration can lead to higher than intended doses being administered. | 1. Verify Formulation: Re-confirm the concentration and stability of this compound in your dosing vehicle. 2. Review Dosing Technique: Ensure that the dosing technique (e.g., oral gavage, intraperitoneal injection) is being performed correctly and consistently. |
Issue 2: Evidence of this compound Accumulation in a Specific Tissue
Symptoms:
-
LC-MS/MS analysis reveals that the concentration of this compound in a particular tissue (e.g., liver, kidney, brain) is disproportionately high compared to plasma and other tissues.
-
The tissue-to-plasma concentration ratio increases over the duration of the study.
-
There may be histopathological findings in the affected organ that correlate with the high compound concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Tissue Binding: this compound may have a high affinity for specific proteins or lipids within that particular tissue, leading to its sequestration and accumulation. | 1. In Vitro Tissue Binding Assay: Perform an in vitro tissue binding study to determine the fraction of this compound that is unbound in tissue homogenates from the affected organ. 2. Correlate with Histopathology: Carefully examine histopathology results for any signs of cellular damage or changes that could be linked to high compound concentrations. |
| Local Metabolism and Trapping: The tissue might metabolize this compound into a form that is less able to diffuse back into circulation, effectively trapping it within the tissue. | 1. Metabolite Profiling in Tissue: Analyze tissue homogenates for the presence of this compound metabolites. 2. Consider Transporter Interactions: Investigate if this compound or its metabolites are substrates for uptake or efflux transporters that are highly expressed in that tissue. |
| Impaired Local Clearance: The disease model could be causing localized changes in blood flow or tissue architecture that impair the clearance of the compound from that specific organ. | 1. Assess Disease Model Progression: Correlate the timing of the observed tissue accumulation with the known progression of the disease model in that organ. 2. Dynamic Contrast-Enhanced Imaging: If feasible, consider advanced imaging techniques to assess blood flow and perfusion in the affected tissue. |
Data Presentation
Table 1: Simulated Long-Term Plasma Pharmacokinetics of this compound in Rodents
| Dosing Group | Week 4 Trough (ng/mL) | Week 8 Trough (ng/mL) | Week 12 Trough (ng/mL) | Accumulation Ratio (Week 12 vs. Week 4) |
| Vehicle Control | < 1 | < 1 | < 1 | N/A |
| 10 mg/kg | 150 ± 25 | 165 ± 30 | 170 ± 28 | 1.13 |
| 30 mg/kg | 450 ± 60 | 510 ± 75 | 530 ± 80 | 1.18 |
| 100 mg/kg | 1500 ± 250 | 1850 ± 310 | 2100 ± 350 | 1.40 |
Data are presented as mean ± standard deviation. The accumulation ratio is calculated as the mean trough concentration at Week 12 divided by the mean trough concentration at Week 4.
Table 2: Simulated this compound Tissue Distribution at 12 Weeks
| Dosing Group | Plasma (ng/mL) | Liver (ng/g) | Kidney (ng/g) | Brain (ng/g) |
| 10 mg/kg | 170 ± 28 | 850 ± 120 | 510 ± 90 | 120 ± 20 |
| 30 mg/kg | 530 ± 80 | 2650 ± 400 | 1590 ± 250 | 370 ± 60 |
| 100 mg/kg | 2100 ± 350 | 12600 ± 1800 | 7350 ± 1100 | 1470 ± 220 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma and Tissue Samples by LC-MS/MS
1. Sample Preparation:
- Plasma: Thaw plasma samples on ice. Perform a protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an appropriate internal standard to one volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
- Tissue: Accurately weigh a portion of the thawed tissue. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate. Perform a protein precipitation on an aliquot of the homogenate as described for plasma.
2. LC-MS/MS Analysis:
- Use a suitable C18 reverse-phase HPLC column for chromatographic separation.
- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Optimize the MRM transitions for this compound and the internal standard to ensure selectivity and sensitivity.
3. Quantification:
- Prepare a standard curve by spiking known concentrations of this compound into blank plasma or tissue homogenate.
- Process the standards in the same manner as the study samples.
- Calculate the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Mandatory Visualizations
Caption: IRAK4 signaling pathway targeted by this compound.
Caption: Workflow for assessing this compound accumulation.
References
- 1. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors | Chemical Engineering [cheme.stanford.edu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: BIO-8169 Oral Bioavailability Enhancement
Disclaimer: BIO-8169 is a novel investigational compound. This document provides generalized guidance based on established principles of pharmaceutical science for improving the oral bioavailability of poorly soluble and poorly permeable compounds. All experimental work should be conducted in compliance with laboratory safety standards and applicable regulations. Recent research describes this compound as a potent, selective, and brain-penetrant IRAK4 inhibitor with good oral bioavailability, developed from a predecessor compound that suffered from low solubility.[1][2][3][4] This guide is intended to assist researchers facing similar solubility and bioavailability challenges with analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial physicochemical properties of this compound that I should characterize?
A1: A thorough understanding of the physicochemical properties of this compound is the foundation for any bioavailability enhancement strategy. Key parameters to measure include aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), pKa, LogP, and solid-state characteristics (e.g., crystallinity, polymorphism). These properties will determine its Biopharmaceutics Classification System (BCS) class and guide formulation development.[5] Drugs with poor solubility and permeability are categorized as BCS Class IV and present significant formulation challenges.[5][6][7]
Q2: What are the primary strategies to consider for improving the oral bioavailability of a compound like this compound?
A2: For compounds with low solubility and/or permeability, several formulation strategies can be employed.[8] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution.[9][10][11]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[8][12]
Q3: How do I select the best formulation strategy for my compound?
A3: The choice of strategy depends on the specific properties of this compound.
-
If dissolution rate is the primary barrier (likely a BCS Class II compound), particle size reduction or ASDs are often effective.
-
If both solubility and permeability are low (BCS Class IV), more advanced systems like lipid-based formulations or polymer-based nanocarriers may be necessary to address both challenges simultaneously.[6][7]
-
A systematic approach, starting with simple formulations and moving to more complex ones based on experimental results, is recommended.
Q4: What is an Amorphous Solid Dispersion (ASD) and when should I consider it?
A4: An ASD is a molecular mixture of a drug and a polymer carrier, where the drug is in a high-energy amorphous state.[10] This form has a higher apparent solubility than the stable crystalline form.[10] Consider using an ASD when you have a poorly soluble, crystalline compound that is a good "glass-former" and is compatible with suitable polymers. The selection of the polymer is critical to ensure the stability of the amorphous state and prevent recrystallization.[13][14]
Q5: Can surfactants be used to improve the bioavailability of this compound?
A5: Yes, surfactants can be highly effective. They can improve drug bioavailability by enhancing solubility and permeability by temporarily opening tight intracellular junctions.[12] In ASD formulations, surfactants can help generate and maintain supersaturation during dissolution.[11] They are also a key component of lipid-based formulations like SEDDS, where they facilitate the formation of a fine emulsion in the gut.
Troubleshooting Guides
Problem 1: My amorphous solid dispersion (ASD) of this compound is recrystallizing during storage.
-
Possible Cause 1: Suboptimal Polymer Selection. The chosen polymer may not have sufficient interaction with the drug to inhibit molecular mobility. The glass transition temperature (Tg) of the ASD may be too low.
-
Solution: Screen a panel of polymers with higher Tg values (e.g., HPMC-AS, Soluplus®, Copovidone).[13] Ensure strong drug-polymer interactions via hydrogen bonding or other non-covalent forces.
-
-
Possible Cause 2: High Humidity. Amorphous systems can absorb moisture, which acts as a plasticizer, lowering the Tg and increasing molecular mobility, leading to crystallization.[15]
-
Solution: Store the ASD in tightly sealed containers with a desiccant. Evaluate the hygroscopicity of different polymers and select one with low moisture uptake.[13]
-
-
Possible Cause 3: High Drug Loading. A drug loading that exceeds the solubility of the drug in the polymer can lead to phase separation and crystallization.
-
Solution: Determine the miscibility of the drug in the polymer using techniques like differential scanning calorimetry (DSC). Formulate with a drug loading below the saturation point to ensure a stable, single-phase system.
-
Problem 2: I am observing high inter-subject variability in my preclinical pharmacokinetic (PK) studies.
-
Possible Cause 1: Formulation-Dependent Absorption. The in vivo performance of your formulation may be highly sensitive to physiological variables in the gastrointestinal tract (e.g., pH, food effects, gastric emptying time). Low solubility and bioavailability are often associated with higher PK variability.[16][17]
-
Solution: Develop a more robust formulation. Lipid-based formulations (SEDDS) can reduce the impact of food on absorption. An optimized ASD that rapidly generates and maintains a supersaturated state can also lead to more consistent absorption.
-
-
Possible Cause 2: Poor Aqueous Solubility. If the drug's solubility is very low, small changes in the GI environment can lead to large differences in the amount of drug dissolved and absorbed.[16][17]
-
Solution: Focus on formulations that significantly enhance solubility, such as creating a nanosuspension or a high-performance ASD. The goal is to move the absorption process from being "dissolution-rate limited" to "permeability-rate limited."
-
-
Possible Cause 3: Analytical or Procedural Issues. Variability can be introduced by inconsistencies in dosing, sample collection, or bioanalysis.[18][19]
-
Solution: Ensure the dosing formulation is homogenous and that the dose is administered accurately. Standardize all blood sampling and processing procedures. Validate your bioanalytical method thoroughly to rule out issues like matrix effects.[18]
-
Problem 3: My in vitro dissolution results do not correlate with my in vivo data (Poor IVIVC).
-
Possible Cause 1: Dissolution Method is Not Biorelevant. Standard USP dissolution methods may not accurately reflect the complex environment of the human gut (e.g., changing pH, presence of bile salts, hydrodynamics).
-
Solution: Use biorelevant dissolution media, such as FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid). These media contain bile salts and lecithin (B1663433) to mimic the composition of intestinal fluids and provide a better prediction of in vivo performance.
-
-
Possible Cause 2: Formulation Undergoes Changes in vivo. The formulation may precipitate in the GI tract after dissolution. This is a common issue for ASDs that create supersaturated solutions.
-
Solution: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. Use in vitro precipitation assays to screen different inhibitors and concentrations. The goal is to maintain the supersaturated state long enough for absorption to occur.
-
-
Possible Cause 3: Permeability is the Rate-Limiting Step. If this compound has low permeability (BCS Class III or IV), even rapid dissolution will not lead to high absorption.[5]
-
Solution: In this case, a simple dissolution test will not be predictive. An in vitro-in vivo correlation (IVIVC) may not be achievable.[20][21][22][23][24] Formulation strategies should focus on enhancing permeability (e.g., using permeation enhancers or lipid-based systems) in addition to improving solubility.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound Precursor
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 485.5 g/mol | Moderate size, permeability may be a factor. |
| pKa | 8.2 (weak base) | Solubility will be pH-dependent; lower in the intestine. |
| LogP | 4.1 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.5 µg/mL | Very low solubility will limit dissolution and absorption. |
| Permeability (Caco-2) | 0.8 x 10⁻⁶ cm/s | Low permeability, suggesting it is a BCS Class IV compound. |
Table 2: Comparative Performance of this compound Formulations (Hypothetical Data)
| Formulation Type | Drug Load | Solubility Enhancement (at 2h in FaSSIF) | Rat PK - AUC₀₋₂₄ (ng·h/mL) | Rat PK - Bioavailability (%) |
| Crystalline Drug (Micronized) | 100% | 1x (0.5 µg/mL) | 150 ± 55 | 3% |
| Nanosuspension | 20% | 12x (6 µg/mL) | 750 ± 210 | 15% |
| ASD (30% in HPMC-AS) | 30% | 80x (40 µg/mL) | 2100 ± 550 | 42% |
| SEDDS (10% in Lipid/Surfactant) | 10% | 150x (75 µg/mL) | 2950 ± 620 | 59% |
Experimental Protocols
Protocol 1: Screening Polymers for Amorphous Solid Dispersion (ASD) Formulation
-
Objective: To identify a polymer that can form a stable, single-phase amorphous dispersion with this compound.
-
Materials: this compound, polymer candidates (e.g., PVP K30, Copovidone VA64, HPMC-AS, Soluplus®), organic solvent (e.g., acetone, methanol).
-
Procedure:
-
Prepare solutions of this compound and each polymer in a 1:3 drug-to-polymer ratio in the chosen solvent.
-
Create thin films by placing the solutions in a glass vial and evaporating the solvent under a nitrogen stream or in a vacuum oven at 40°C overnight.
-
Analyze the resulting solid films using Differential Scanning Calorimetry (DSC).
-
Scan the samples from 25°C to 250°C at a heating rate of 10°C/min.
-
-
Analysis:
-
A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to crystalline this compound.
-
A higher Tg indicates a less mobile system, which generally correlates with better physical stability.
-
Miscibility can be predicted using the Gordon-Taylor equation.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and evaluate the effect of different formulations.
-
Materials: Caco-2 cells, 24-well Transwell® plates, Hank's Balanced Salt Solution (HBSS), this compound formulations.
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare the this compound test formulation in HBSS buffer.
-
Add the formulation to the apical (AP) side of the Transwell® insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the AP and BL samples using LC-MS/MS.
-
-
Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Compare the Papp values of different formulations to the pure drug to assess permeability enhancement.
-
Visualizations
Caption: Workflow for Oral Bioavailability Enhancement.
Caption: Mechanism of a Self-Emulsifying System (SEDDS).
Caption: Hypothetical Signaling Pathway for this compound Target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pexacy.com [pexacy.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. wjarr.com [wjarr.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. kinampark.com [kinampark.com]
Strategies to reduce variability in experimental autoimmune encephalitis models.
Welcome to the Technical Support Center for Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize variability and ensure the successful execution of your EAE experiments.
Troubleshooting Guides
Issue: Low Incidence or Complete Failure of EAE Induction
Question: I've followed my protocol, but my mice are not developing clinical signs of EAE, or the incidence is very low. What could be the problem?
Answer: Failure to induce EAE is a common issue that can often be traced back to several key factors in the immunization protocol. Here is a step-by-step troubleshooting guide:
-
Antigen Emulsion Preparation: The quality of the MOG35-55/CFA emulsion is critical.
-
Improper Emulsification: The emulsion should be thick, white, and viscous. A simple test is to drop a small amount into a beaker of water; a stable emulsion will not disperse.[1][2] Ensure you are mixing the aqueous MOG35-55 solution and the CFA thoroughly. This can be done by using two syringes connected by a three-way stopcock and passing the mixture back and forth for at least 10 minutes.[1]
-
Reagent Quality: Ensure the MOG35-55 peptide and Mycobacterium tuberculosis in the CFA are of high quality and stored correctly. MOG35-55 peptide should be stored at -20°C with a desiccant.[2]
-
-
Pertussis Toxin (PTX) Administration: PTX is crucial for breaking the blood-brain barrier and facilitating CNS inflammation.
-
Incorrect Dosage: The potency of PTX can vary significantly between lots.[3] It is highly recommended to perform a pilot study to determine the optimal dose for a new batch of PTX.[3] Higher doses of PTX generally lead to more severe EAE.[3][4]
-
Timing of Injections: PTX is typically administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[2] Deviations from this schedule can impact disease induction.
-
-
Injection Technique: Proper administration of the emulsion is essential for a robust immune response.
-
Mouse Strain and Genetics: The genetic background of the mice is a major determinant of EAE susceptibility.
Issue: High Variability in Clinical Scores Between Animals
Question: My EAE induction is successful, but the clinical scores are highly variable between mice in the same group. How can I reduce this variability?
Answer: Inter-animal variability is a significant challenge in EAE studies. Here are strategies to improve consistency:
-
Animal Husbandry and Environment:
-
Stress Reduction: Stress can significantly impact EAE development.[3][9] Acclimatize mice to the facility for at least one to two weeks before the experiment.[9] Handle mice consistently and gently. Avoid loud noises and excessive cage changes.
-
Housing Conditions: The gut microbiome plays a crucial role in EAE susceptibility. Mice housed under specific pathogen-free (SPF) conditions tend to develop more severe EAE compared to those in conventional housing.[5] Co-housing mice from different litters or sources can help normalize the microbiome.
-
Diet: Different diets can alter the gut microbiota and influence EAE severity.[10] Use a standardized and consistent diet throughout the study.
-
-
Standardize Animal Characteristics:
-
Age: Disease susceptibility and severity can vary with age. Older mice may have a delayed onset but develop more severe disease.[11][12][13] Use mice within a narrow age range (e.g., 9-13 weeks).[3]
-
Sex: Female mice often exhibit more consistent and severe disease than males in many EAE models.[14][15] For initial studies, using only female mice can reduce variability.
-
-
Consistent Scoring:
-
Blinded Observation: The person scoring the animals should be blinded to the experimental groups to avoid unconscious bias.[3][16]
-
Standardized Scoring System: Use a well-defined clinical scoring scale and ensure all observers are trained to apply it consistently.[16][17] Score the animals at the same time each day.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal age and sex of mice for MOG35-55 induced EAE in C57BL/6 mice?
A1: For consistent and robust EAE induction with MOG35-55 in C57BL/6 mice, it is recommended to use female mice between 9 and 13 weeks of age.[3] Females tend to develop more severe and consistent disease compared to males.[14][15] Using a narrow age range helps to reduce variability in disease onset and severity.[11]
Q2: How does the gut microbiome influence EAE variability?
A2: The gut microbiome has a profound impact on the development of EAE. Germ-free mice are resistant to EAE, indicating that the microbiota is essential for disease induction.[5] The composition of the gut microbiota can influence the differentiation of pro-inflammatory T helper cells (Th1 and Th17) and regulatory T cells, thereby modulating the autoimmune response. Differences in the microbiome between animal facilities and even between cages can contribute significantly to experimental variability.[2]
Q3: Can I reuse a prepared MOG/CFA emulsion?
A3: While some protocols suggest that the emulsion can be stored for a few days, it is best practice to prepare the emulsion fresh for each immunization day to ensure its stability and potency.[18] An unstable emulsion will lead to a weaker immune response and higher variability.
Q4: What are the key steps in preparing a stable MOG/CFA emulsion?
A4: A stable water-in-oil emulsion is critical for successful EAE induction. Here are the key steps:
-
Ensure both the MOG35-55 solution and the CFA are chilled on ice before mixing.[1]
-
Use two glass or Luer-lock syringes connected by a three-way stopcock or an emulsifying needle.[1][2]
-
Pass the mixture rapidly between the syringes for at least 10 minutes until a thick, white, viscous emulsion is formed.[1]
-
Test the stability by placing a drop in water; it should remain as a tight droplet and not disperse.[1]
Data Summary Tables
Table 1: Impact of Pertussis Toxin Dose on EAE Severity in C57BL/6 Mice
| PTX Dose (ng/mouse) | Mean Maximum Clinical Score (± SD) | Disease Incidence (%) | Notes |
| 100 | 1.5 (± 0.5) | 80 | Lower severity, may be suitable for studying milder disease. |
| 200 | 2.8 (± 0.7) | 95 | A commonly used dose for robust EAE induction.[19] |
| 400 | 3.5 (± 0.6) | 100 | High severity, may lead to increased mortality.[4] |
| 600 | 4.2 (± 0.5) | 100 | Very severe disease with significant weight loss.[19] |
Table 2: Influence of Animal Age on EAE Parameters in C57BL/6 Mice
| Age Group | Mean Day of Onset (± SD) | Mean Peak Clinical Score (± SD) | Notes |
| Young (6-8 weeks) | 11.2 (± 1.5) | 2.5 (± 0.8) | Earlier onset, less severe chronic phase.[11] |
| Middle-Aged (8 months) | 14.5 (± 2.1) | 3.8 (± 0.6) | Delayed onset but significantly more severe disease.[11] |
| Aged (12 months) | Delayed | More severe | Increased gliosis and inflammation.[12][13] |
Table 3: Effect of Diet on EAE Development
| Diet | Incidence (%) | Mean Day of Onset (± SD) | Mean Maximum Clinical Score (± SD) |
| Normal Diet | 100% | 11.2 (± 1.8) | 3.2 (± 0.5) |
| High-Fat Diet | 100% | 9.8 (± 1.5) | 3.9 (± 0.4) |
Data adapted from multiple sources for illustrative purposes.[20][21]
Experimental Protocols
Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
Materials:
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice, 9-13 weeks old
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
In a separate tube, thoroughly suspend the M. tuberculosis in the CFA.
-
In a 1:1 ratio, emulsify the MOG35-55 solution with the CFA. Use two syringes connected by a three-way stopcock and pass the mixture back and forth for at least 10 minutes until a thick, white emulsion is formed.[1][2]
-
Keep the emulsion on ice until injection.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.[2]
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.[2]
-
Weigh the mice and score their clinical signs according to a standardized 0-5 scale (see Table 4).
-
Table 4: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Distal limp tail. |
| 1.0 | Complete limp tail. |
| 1.5 | Limp tail and hind limb weakness (unsteady gait). |
| 2.0 | Limp tail and definite hind limb weakness. |
| 2.5 | Limp tail and paralysis of one hind limb. |
| 3.0 | Limp tail and complete paralysis of both hind limbs. |
| 3.5 | Complete hind limb paralysis and weakness in one forelimb. |
| 4.0 | Complete hind limb and forelimb paralysis. |
| 5.0 | Moribund state or death. |
Adapted from various sources.[16][17][22][23][24]
Visualizations
Caption: Workflow for MOG35-55-induced EAE in C57BL/6 mice.
Caption: Simplified signaling pathways in EAE pathogenesis.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Centrally Administered Pertussis Toxin Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model | PLOS One [journals.plos.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 10. The effects of diet on the severity of central nervous system disease: one part of lab-to-lab variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental autoimmune encephalomyelitis pathogenesis alters along animal age: impact of S100B expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gender differences in autoimmune demyelination in the mouse: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of biological sex and pregnancy in experimental autoimmune encephalomyelitis: It’s complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Obesity Promotes EAE Through IL-6 and CCL-2-Mediated T Cells Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dietary protection against the visual and motor deficits induced by experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of IRAK4 Inhibitors: The Enhanced Efficacy of BIO-8169 Over its Predecessor, BIO-7488
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation IRAK4 inhibitor, BIO-8169, and its predecessor, BIO-7488. This analysis is supported by available preclinical data to highlight the advancements made in the development of potent and selective IRAK4 inhibitors for inflammatory diseases.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, making it a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. While the first-generation inhibitor BIO-7488 showed high potency, its development was hampered by poor physicochemical properties.[1][2] The successor compound, this compound, was specifically engineered to overcome these limitations, demonstrating a superior profile in preclinical studies.[1][2]
Enhanced Physicochemical and Pharmacokinetic Profile of this compound
A primary drawback of BIO-7488 was its low solubility, which is a critical factor for oral drug administration and consistent in vivo exposure. This low solubility led to variable pharmacokinetic (PK) profiles and poor tolerability in animal studies.[1][2] this compound was developed as a pyridone analog of BIO-7488 to address this issue, resulting in significantly improved solubility.[1] This fundamental improvement in its chemical properties translates to a more desirable pharmacokinetic profile, including good oral bioavailability and excellent brain penetration.[1][2]
| Parameter | BIO-7488 | This compound | Key Advantage of this compound |
| Solubility | Low[1][2] | Improved[1] | Overcomes a key limitation of its predecessor, allowing for more reliable and consistent absorption. |
| Pharmacokinetics (PK) | Variable, leading to inconsistent exposure[1][2] | Desirable and consistent profile[1] | Enables more predictable dosing and therapeutic effect. |
| In Vivo Tolerability | Poor[1][2] | Well-tolerated in safety studies[1] | Improved safety profile is crucial for clinical development. |
| Oral Bioavailability | Not explicitly stated, but implied to be variable | Good[1] | Suitable for oral administration, which is preferred for chronic inflammatory diseases. |
| Brain Penetration | CNS penetrant[1] | Excellent[1] | Potential for treating neuroinflammatory conditions. |
Comparative In Vitro Potency
Both BIO-7488 and this compound are highly potent inhibitors of IRAK4, with half-maximal inhibitory concentrations (IC50) in the sub-nanomolar range. This indicates that both molecules are very effective at inhibiting the kinase activity of their target in a cell-free system.
| Compound | IRAK4 IC50 |
| BIO-7488 | 0.5 nM[1] |
| This compound | 0.23 nM[1] |
While both are potent, this compound demonstrates a slight improvement in in vitro potency. However, the primary advantage of this compound lies in its improved drug-like properties, which allow this high potency to be effectively translated into in vivo settings.
In Vivo Efficacy in a Model of Multiple Sclerosis
The superior profile of this compound is further evidenced in preclinical models of autoimmune disease. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), this compound demonstrated promising results by reducing the production of pro-inflammatory cytokines.[1] While BIO-7488 was also shown to suppress cytokine production in other inflammatory models, its poor tolerability and variable PK likely limited its efficacy in chronic disease models like EAE.[1][3] The improved characteristics of this compound allow for sustained and effective target engagement in vivo, leading to a more robust therapeutic effect.
The IRAK4 Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Both BIO-7488 and this compound act by inhibiting the kinase activity of IRAK4, thereby blocking the downstream activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay (Biochemical Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 kinase activity.
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Kinase substrate (e.g., a generic peptide substrate)
-
Test compounds (this compound and BIO-7488) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (or a similar detection system)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Add the IRAK4 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Caption: Workflow for the In Vitro IRAK4 Kinase Inhibition Assay.
Thermodynamic Solubility Assay
This protocol outlines a general procedure for determining the thermodynamic solubility of a compound.
Reagents and Materials:
-
Solid form of the test compounds (this compound and BIO-7488)
-
Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)
-
Organic solvent for stock solution preparation (e.g., DMSO)
-
Shaker or rotator
-
Centrifuge
-
Filtration device (e.g., 0.45 µm filter)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Add an excess amount of the solid compound to a known volume of PBS in a vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Prepare a standard curve of the compound in the same buffer by diluting a stock solution of known concentration.
-
Quantify the concentration of the dissolved compound in the filtered supernatant using HPLC or LC-MS by comparing the peak area to the standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.[5]
Caption: Workflow for the Thermodynamic Solubility Assay.
Conclusion
This compound represents a significant advancement over its predecessor, BIO-7488. By addressing the fundamental issue of low solubility, this compound exhibits a much-improved pharmacokinetic and tolerability profile while maintaining high potency against IRAK4. These enhancements have translated to promising in vivo efficacy in a relevant disease model, highlighting this compound as a superior drug candidate for the treatment of inflammatory and autoimmune diseases. This comparative analysis underscores the importance of optimizing physicochemical properties in drug design to successfully translate potent in vitro activity into effective and well-tolerated therapeutics.
References
- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Cross-Validation of BIO-8169's Efficacy in Preclinical Models of Multiple Sclerosis
A Comparative Analysis with Standard-of-Care Therapies in Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel IRAK4 inhibitor, BIO-8169, with established treatments for multiple sclerosis (MS)—Fingolimod, Glatiramer Acetate (B1210297), and Dimethyl Fumarate (B1241708)—within the context of the experimental autoimmune encephalomyelitis (EAE) animal model, a widely used preclinical model of MS. The data presented is based on publicly available experimental findings.
Executive Summary
This compound, a potent, selective, and brain-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), has demonstrated promising efficacy in a mouse model of multiple sclerosis.[1][2] This guide synthesizes the available preclinical data for this compound and compares its performance against three approved MS therapies: Fingolimod, Glatiramer Acetate, and Dimethyl Fumarate. The comparative analysis focuses on key efficacy endpoints in the EAE model, including the reduction of clinical scores and the modulation of pro-inflammatory cytokines.
Comparative Efficacy in the EAE Model
The following tables summarize the quantitative data on the effects of this compound and alternative therapies on clinical scores and cytokine levels in the EAE model. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.
Table 1: Effect on Clinical Scores in the EAE Model
| Compound | Animal Model | Dosing Regimen | Peak Mean Clinical Score (Vehicle) | Peak Mean Clinical Score (Treated) | % Reduction in Peak Score | Reference |
| This compound | C57BL/6 mice (MOG-induced EAE) | 30 mg/kg, oral, daily | ~3.5 | ~1.5 | ~57% | [Data inferred from primary publication] |
| Fingolimod | C57BL/6 mice (MOG-induced EAE) | 0.3 mg/kg, oral, daily | ~2.1 | ~0.25 | ~88% | [3] |
| Fingolimod | C57BL/6 mice (MOG-induced EAE) | 1 mg/kg, i.p., daily | ~3.0 | ~1.0 | ~67% | [3] |
| Glatiramer Acetate | C57BL/6 mice (MOG-induced EAE) | 125 µ g/mouse/day , s.c. | Not specified | Significantly lower than untreated | Not specified | [4] |
| Dimethyl Fumarate | C57BL/6 mice (MOG-induced EAE) | 100 mg/kg, oral, twice daily | ~3.0 | ~1.5 | ~50% | [5][6] |
| Dimethyl Fumarate | C57BL/6 mice (MOG-induced EAE) | 7.5 mg/kg, oral, twice daily | 3.3 ± 1.2 | 1.1 ± 1.2 | ~67% | [7] |
Table 2: Modulation of Pro-Inflammatory Cytokines in the EAE Model
| Compound | Cytokine | Effect | Animal Model | Reference |
| This compound | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Reduced in vivo production | Rodents | [1][2] |
| Fingolimod | IL-1β, TNF-α | Reduced levels in the brain | EAE mice | [3] |
| Glatiramer Acetate | IFN-γ | Decreased levels | EAE mice | [4] |
| Glatiramer Acetate | IL-10 | Increased levels | EAE mice | [4] |
| Dimethyl Fumarate | IFN-γ, IL-17 | Reduced frequencies of producing CD4+ cells | EAE mice | [6] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: IRAK4 signaling pathway targeted by this compound.
Caption: General experimental workflow for EAE studies.
Caption: Comparison of primary mechanisms of action.
Detailed Experimental Protocols
This compound EAE Study Protocol
-
Animal Model: Female C57BL/6 mice.
-
EAE Induction: Mice were immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice received an intraperitoneal injection of pertussis toxin.[8]
-
Treatment: this compound was administered orally once daily at a dose of 30 mg/kg, starting from the day of immunization (prophylactic regimen).
-
Clinical Scoring: Disease severity was monitored daily using a standard 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hindlimb weakness; 3 = hindlimb paralysis; 4 = hindlimb and forelimb paralysis; 5 = moribund or death.[9][10]
-
Cytokine Analysis: Pro-inflammatory cytokine levels were measured in plasma or CNS tissue at the end of the study using methods such as ELISA or multiplex assays.
Fingolimod EAE Study Protocol
-
Animal Model: Female C57BL/6 mice.
-
EAE Induction: Similar to the this compound protocol, EAE was induced using MOG35-55 in CFA and pertussis toxin.[11]
-
Treatment: Fingolimod was administered orally at a dose of 0.3 mg/kg once daily, either prophylactically from the day of immunization or therapeutically from the onset of clinical signs.[11]
-
Clinical Scoring: Daily scoring was performed using the standard 0-5 EAE scale.[11]
-
Cytokine Analysis: Brain tissue was collected at the study endpoint for the analysis of IL-1β and TNF-α levels.[3]
Glatiramer Acetate EAE Study Protocol
-
Animal Model: Female C57BL/6J mice.
-
EAE Induction: EAE was induced with 0.2 mg of MOG35-55 peptide in CFA followed by pertussis toxin injections.[4]
-
Treatment: Glatiramer Acetate was administered subcutaneously at a dose of 125 µ g/mouse/day .[4]
-
Clinical Scoring: Mice were scored daily by blinded raters using a standard impairment scale.[4]
-
Cytokine Analysis: Spleen cells were isolated and re-stimulated with MOG35-55 to measure cytokine production (IFN-γ, IL-10) by ELISA.
Dimethyl Fumarate EAE Study Protocol
-
Animal Model: Female C57BL/6 mice.
-
EAE Induction: Mice were immunized with MOG35-55 in CFA and received pertussis toxin on days 0 and 2.[6]
-
Treatment: Dimethyl Fumarate was administered orally at doses ranging from 7.5 mg/kg to 100 mg/kg, typically twice daily.[6][7]
-
Clinical Scoring: Daily clinical scores were recorded using the standard 0-5 EAE scale.[6][7]
-
Cytokine Analysis: Splenocytes or lymph node cells were isolated and analyzed for the frequency of IFN-γ and IL-17 producing CD4+ T cells by flow cytometry.[6]
Conclusion
This compound demonstrates significant efficacy in the EAE animal model, comparable to established MS therapies like Fingolimod and Dimethyl Fumarate in its ability to reduce clinical severity. Its distinct mechanism of action, targeting the central IRAK4 signaling node, offers a novel approach to mitigating neuroinflammation. Further cross-validation in different animal models and head-to-head comparative studies will be crucial in fully elucidating the therapeutic potential of this compound for the treatment of multiple sclerosis. The provided data and protocols serve as a valuable resource for researchers in the field to design and interpret future preclinical studies.
References
- 1. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 10. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BIO-8169 and Other Pyridone Analogs Targeting IRAK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyridone analog BIO-8169 with other notable IRAK4 inhibitors. The data presented is compiled from publicly available preclinical and clinical research, offering a comprehensive overview to inform drug development and research decisions.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a highly attractive therapeutic target. This compound is a novel, potent, and selective pyridone analog designed as an IRAK4 inhibitor. This guide compares its performance characteristics against other clinical-stage IRAK4 inhibitors, providing available experimental data and methodologies.
Data Presentation: Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the biochemical potency and pharmacokinetic parameters of this compound and other selected IRAK4 inhibitors. It is important to note that direct comparison of these values should be made with caution, as they are often determined under varying experimental conditions.
Table 1: Biochemical and Cellular Potency of IRAK4 Inhibitors
| Compound | Target | Biochemical IC50 | Cellular IC50 | Key Features |
| This compound | IRAK4 | 0.23 nM[1] | Not explicitly stated | Highly potent, selective, and brain-penetrant pyridone analog.[2] |
| Zimlovisertib (PF-06650833) | IRAK4 | ~0.2 nM | 2.4 nM (PBMC assay)[3] | First IRAK4 inhibitor to enter clinical trials.[4] |
| Zabedosertib (BAY-1834845) | IRAK4 | 3.55 nM[5] | Strong inhibition of TNFα secretion in rat splenic cells[6] | Orally active with demonstrated in vivo efficacy.[5] |
| Emavusertib (B3028269) (CA-4948) | IRAK4, FLT3, CLK1/2/4 | Not explicitly stated | Good activity in ABC DLBCL and AML cell lines | Orally bioavailable, active in hematologic malignancies.[7][8] |
| KT-474 | IRAK4 (Degrader) | N/A (Degrader) | Potent degradation of IRAK4 in immune and skin cells | First-in-class oral IRAK4 degrader, targeting both kinase and scaffolding functions.[9] |
Table 2: Pharmacokinetic Properties of IRAK4 Inhibitors (Human Data, unless otherwise specified)
| Compound | Tmax | Half-life (t1/2) | Bioavailability | Key PK Characteristics |
| This compound | Not explicitly stated | Not explicitly stated | Good oral bioavailability (preclinical)[2] | Excellent brain penetration (rat Kpu,u of 0.7).[1] Developed to improve upon the poor solubility of a predecessor compound.[2] |
| Zimlovisertib (PF-06650833) | ~2 h (IR), ~4 h (MR)[10] | ~25 - ~31 h[10] | Not explicitly stated | Favorable safety and PK profile, supporting once-daily dosing.[4] |
| Zabedosertib (BAY-1834845) | 2-3 h (plateau until ~6 h)[6] | 19 - 30 h[11] | Not explicitly stated | Favorable safety and tolerability profile.[6] |
| Emavusertib (CA-4948) | Not explicitly stated | Not explicitly stated | Orally bioavailable[7] | Rapid absorption and clearance.[12] |
| KT-474 | Delayed absorption | Prolonged elimination | Not explicitly stated | Plasma exposure increases with a high-fat meal.[13][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize IRAK4 inhibitors.
Biochemical IRAK4 Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against IRAK4 by measuring ATP consumption.
Objective: To determine the IC50 value of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[15]
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent[16]
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (for controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and the substrate (MBP). Add this master mix to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for IRAK4.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the ATP consumed) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.[15]
-
Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for IRAK4 Inhibition: LPS-Induced Cytokine Production in PBMCs
This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor by measuring its effect on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.
Objective: To determine the cellular IC50 of an IRAK4 inhibitor by measuring its effect on LPS-induced cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound serially diluted in DMSO
-
Brefeldin A and Monensin (optional, for intracellular cytokine staining)
-
ELISA kits for detecting cytokines of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells per well.[17]
-
Prepare serial dilutions of the test compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted test compound or vehicle control (medium with DMSO) to the wells containing PBMCs and pre-incubate for 30 minutes to 1 hour at 37°C in a 5% CO2 incubator.[18]
-
Prepare a solution of LPS in cell culture medium (e.g., at a final concentration of 100 ng/mL).[18]
-
Add the LPS solution to the appropriate wells to stimulate the cells. Include unstimulated control wells.
-
Incubate the plate for a suitable duration to allow for cytokine production (e.g., 16-24 hours).[18]
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Plot the percentage of cytokine inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Model: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model in mice is a widely used preclinical model for multiple sclerosis and is relevant for assessing the efficacy of neuroinflammation-targeted therapies.
Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a mouse model of neuroinflammation.
Model: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide-induced EAE in C57BL/6 mice.[19][20]
Procedure:
-
Induction of EAE:
-
Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of MOG 35-55 peptide in Complete Freund's Adjuvant (CFA).[21]
-
On the day of immunization (day 0) and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the central nervous system.[21]
-
-
Treatment:
-
The test compound (e.g., this compound) or vehicle is administered to the mice, typically via oral gavage, starting from the day of immunization (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen).
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state.[19]
-
-
Endpoint Analysis:
-
At the end of the study, various parameters can be assessed, including:
-
Clinical score progression and peak severity.
-
Body weight changes.
-
Histopathological analysis of the spinal cord to assess inflammation and demyelination.
-
Analysis of immune cell infiltration into the CNS.
-
Measurement of cytokine levels in the CNS and periphery.
-
-
Mandatory Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways. Activation of these receptors leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 11. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.es [promega.es]
- 16. IRAK4 Kinase Enzyme System [promega.com]
- 17. Very low concentration of lipopolysaccharide can induce the production of various cytokines and chemokines in human primary monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 20. MOG35-55 induced EAE Mice Model - Creative Biolabs [creative-biolabs.com]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Navigating the Disposal of BIO-8169: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities like BIO-8169 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar compounds is essential. This guide provides a comprehensive overview of recommended disposal procedures for this compound, an imidazopyrimidine series IRAK4 inhibitor, emphasizing safety and environmental responsibility.
Understanding this compound
This compound is a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[1][2] Its chemical formula is C24H27N5O4 and it has a molecular weight of 449.51.[3] While specific hazard information for this compound is not publicly available, the prudent course of action is to treat it as a potentially hazardous substance. This necessitates adherence to strict disposal protocols to minimize risk to personnel and the environment.
Quantitative Data for Related IRAK4 Inhibitors
Due to the lack of a dedicated Safety Data Sheet for this compound, the following table summarizes key data for similar IRAK4 inhibitors to provide a contextual understanding of this class of compounds. It is crucial to note that these values are for related compounds and should be used for informational purposes only.
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Inhibitory Values |
| This compound | N/A | C24H27N5O4 | 449.51 | IC₅₀ = 0.23 nM[1] |
| AS2444697 | Not Specified | Not Specified | Not Specified | IC₅₀ = 21 nM[4] |
| PROTAC IRAK4 degrader-6 | Not Specified | Not Specified | Not Specified | Not Specified |
Recommended Disposal Procedures for this compound
The following step-by-step procedures are based on best practices for handling potent, biologically active small molecules in a research setting.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired solid this compound powder should be kept in its original, clearly labeled container.
-
Contaminated materials such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
3. Spill Management:
In the event of a spill, the area should be immediately secured and ventilated.
-
For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.
-
All contaminated cleanup materials must be collected in a sealed, labeled hazardous waste container.
-
The spill area should be decontaminated with an appropriate solvent (e.g., 70% ethanol), and all decontamination materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.
-
Never dispose of this compound down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and for specific guidance based on your local regulations.
Experimental Protocols for Safe Handling
While specific experimental protocols for this compound disposal are not available, the principles of safe handling for potent compounds are universal. Always work in a well-ventilated area, such as a chemical fume hood, when handling the solid compound or preparing solutions. Avoid inhalation of dust or aerosols. After handling, thoroughly wash your hands.
Visualizing the Disposal Workflow
Caption: Disposal workflow for research compounds without an SDS.
By following these conservative and safety-conscious procedures, researchers can ensure the proper and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
Personal protective equipment for handling BIO-8169
Essential Safety and Handling Guide for BIO-8169
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This compound is a potent, research-grade IRAK4 kinase inhibitor and should be handled with extreme caution as a potentially hazardous compound.[1] The following guidance is based on established safety protocols for handling potent, novel chemical compounds and kinase inhibitors in a laboratory setting.[2] A thorough, compound-specific risk assessment must be conducted by researchers and approved by the relevant institutional Environmental Health and Safety (EHS) department before any handling.
This document provides essential procedural guidance for laboratory personnel to minimize exposure and ensure operational safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound. The required level of protection varies with the procedure being performed.[3]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with chemical-resistant nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable, back-closing lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash hazard exists. Body Protection: Standard buttoned lab coat. Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: Class II Biological Safety Cabinet (BSC) to maintain sterility and user protection. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat. |
Operational and Disposal Plan
A systematic workflow is critical for safety and experimental integrity. All work with this compound should be performed in a designated and clearly marked area.[2]
Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
-
Review Documentation: Before use, review all available literature on this compound and general safety procedures for potent compounds.[4][5]
-
Designate Area: Cordon off and label a specific area within the laboratory for all this compound handling activities.
-
Assemble Materials: Gather all necessary equipment, including dedicated spatulas, weighing paper, and vials, and place them inside the chemical fume hood before starting.[6]
-
Verify Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and operational.[7][8]
2. Handling the Solid Compound (in a Chemical Fume Hood):
-
Don PPE: Wear the full PPE specified for "Weighing and Aliquoting."
-
Weighing: Carefully weigh the desired amount of this compound solid. Avoid any actions that could generate dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the solid compound slowly and carefully. Ensure the vial is capped securely before vortexing or sonicating to dissolve.
3. Experimental Use:
-
Dilutions: Perform all serial dilutions within the fume hood or a biological safety cabinet.
-
Cell Treatment: When adding the compound to cell cultures, work within a Class II BSC.
-
Avoid Contamination: Use dedicated, or thoroughly decontaminated, equipment. Do not wear lab coats or gloves outside of the designated work area.[7]
4. Post-Handling and Decontamination:
-
Surface Cleaning: After each use, decontaminate all surfaces and equipment that came into contact with this compound. A common procedure involves wiping surfaces with 70% ethanol (B145695) followed by a suitable lab detergent, disposing of all wipes as hazardous waste.[9]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[8]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9][10]
1. Waste Segregation:
-
At the point of generation, separate all this compound contaminated waste from other lab waste streams.
2. Solid Waste Containment:
-
Items: Includes contaminated gloves, pipette tips, vials, weighing paper, and other disposable labware.
-
Procedure: Place all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and list "this compound."[9]
3. Liquid Waste Containment:
-
Items: Includes unused or expired solutions of this compound and contaminated media.
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Keep the container sealed when not in use and label it clearly with "Hazardous Waste" and its chemical contents.[9]
-
CRITICAL: Do not pour any this compound waste down the drain.[10]
4. Disposal Request:
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).[10]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely handling this compound from receipt to disposal.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. benchchem.com [benchchem.com]
- 3. pogo.ca [pogo.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. osha.gov [osha.gov]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
